Methyl Nonadecenoate
Description
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Properties
Molecular Formula |
C20H38O2 |
|---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl (E)-nonadec-2-enoate |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h18-19H,3-17H2,1-2H3/b19-18+ |
InChI Key |
AYVPTAOSEQFSHG-VHEBQXMUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C/C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical and chemical properties of Methyl Nonadecenoate?
The following technical guide details the physical and chemical properties of Methyl Nonadecenoate , specifically focusing on the cis-10 isomer (Methyl cis-10-nonadecenoate) , which is the primary form utilized in lipidomics and drug development as a non-endogenous internal standard.
Executive Summary & Compound Identity
Methyl Nonadecenoate (specifically Methyl cis-10-nonadecenoate) is a fatty acid methyl ester (FAME) derived from the 19-carbon monounsaturated fatty acid, nonadecenoic acid.[1][2] It is critically important in analytical chemistry and lipidomics as a reference standard . Because odd-chain fatty acids are rare in mammalian biological matrices, this compound serves as an ideal internal standard for quantifying fatty acids in plasma, tissue, and cell culture samples via Gas Chromatography (GC) and Mass Spectrometry (MS).
Chemical Identity Table
| Property | Detail |
| IUPAC Name | Methyl (Z)-nonadec-10-enoate |
| Common Name | Methyl cis-10-nonadecenoate |
| CAS Registry Number | 19788-74-0 |
| Molecular Formula | C₂₀H₃₈O₂ |
| Molecular Weight | 310.52 g/mol |
| SMILES | CCCCCCCC/C=C\CCCCCCCCC(=O)OC |
| InChI Key | HHJGGWUNSRWUFJ-KHPPLWFESA-N |
Physicochemical Properties
The physical behavior of Methyl Nonadecenoate is governed by its long hydrophobic chain and the "kink" introduced by the cis-double bond at the C10 position. This unsaturation significantly lowers its melting point compared to its saturated counterpart (Methyl Nonadecanoate, MP ~39°C).
Physical Constants
| Property | Value / Description | Note |
| Physical State | Liquid or Low-melting Solid | Typically liquid at room temperature (20-25°C) due to cis unsaturation. |
| Boiling Point | ~360–380 °C (Predicted) | Decomposes before boiling at atmospheric pressure; typically analyzed via GC. |
| Solubility | Soluble in Chloroform, Hexane, Methanol | Highly lipophilic; insoluble in water. |
| Density | ~0.87–0.89 g/cm³ (Predicted) | Similar to methyl oleate. |
| Lipophilicity (LogP) | ~8.1 (Predicted) | Indicates high affinity for cell membranes and organic solvents. |
| Flash Point | >110 °C | Combustible; requires standard laboratory safety precautions. |
Structural Characterization & Spectroscopic Data
Accurate identification of Methyl Nonadecenoate relies on specific fragmentation patterns and nuclear magnetic resonance signals that distinguish it from saturated analogs and other isomers.
Mass Spectrometry (GC-MS)
When analyzed via Electron Ionization (EI, 70 eV), Methyl Nonadecenoate exhibits a fragmentation pattern characteristic of monounsaturated FAMEs.
-
Molecular Ion ([M]⁺): m/z 310 (Distinct, often weak).
-
Base/Characteristic Peaks:
-
m/z 55, 69, 83: Hydrocarbon fragments typical of unsaturated chains (alkenyl series).
-
m/z 74: The McLafferty rearrangement ion (CH₂=C(OH)OCH₃)⁺, typically prominent in saturated FAMEs, is often less intense in unsaturated FAMEs but still present.
-
[M-31]⁺ (m/z 279): Loss of the methoxy group (-OCH₃).
-
[M-32]⁺ (m/z 278): Loss of methanol (typical in FAMEs).
-
Nuclear Magnetic Resonance (NMR)[7][8]
-
¹H NMR (CDCl₃):
-
δ 5.34 ppm (Multiplet, 2H): Vinylic protons (-CH=CH-), confirming unsaturation.
-
δ 3.66 ppm (Singlet, 3H): Methyl ester protons (-COOCH ₃).
-
δ 2.30 ppm (Triplet, 2H): α-Methylene protons (-CH ₂-COO-).
-
δ 2.00 ppm (Multiplet, 4H): Allylic protons (-CH ₂-CH=CH-CH ₂-).
-
Chemical Reactivity & Stability
Methyl Nonadecenoate combines the reactivity of an ester with that of an internal alkene.
Oxidation (Auto-oxidation)
The cis-double bond is susceptible to free-radical oxidation (peroxidation) upon exposure to air and light, leading to the formation of hydroperoxides and eventual cleavage into aldehydes.
-
Prevention: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
Transesterification
In the presence of alcohols and acid/base catalysts, the methyl group can be exchanged. This is the basis of its synthesis but also a potential degradation pathway if stored in improper solvents (e.g., ethanol).
Hydrogenation
Catalytic hydrogenation (e.g., H₂/Pd-C) converts Methyl Nonadecenoate into Methyl Nonadecanoate (C19:0) , increasing the melting point to ~39°C.
Experimental Protocols
Protocol A: Synthesis via Acid-Catalyzed Methylation
This protocol describes the conversion of free cis-10-nonadecenoic acid into its methyl ester form for use as a standard.
Reagents: cis-10-Nonadecenoic acid, Methanol (anhydrous), Sulfuric acid (H₂SO₄) or Boron Trifluoride (BF₃) in Methanol, Hexane.
-
Preparation: Dissolve 10 mg of cis-10-nonadecenoic acid in 1 mL of anhydrous methanol in a reaction vial.
-
Catalysis: Add 0.5 mL of 14% BF₃-methanol solution (or 2% H₂SO₄ in methanol).
-
Reaction: Cap the vial tightly (Teflon-lined cap) and heat at 60°C for 30 minutes . Note: Avoid higher temperatures to prevent isomerization of the cis-double bond.
-
Extraction: Cool to room temperature. Add 1 mL of Hexane and 1 mL of distilled water.
-
Phase Separation: Vortex vigorously for 1 minute. Centrifuge at 1000 x g for 2 minutes.
-
Collection: The upper hexane layer contains the Methyl Nonadecenoate . Transfer this layer to a GC vial.
-
Validation: Analyze 1 µL via GC-FID or GC-MS to confirm purity (>98%).
Protocol B: Internal Standard Usage in Lipidomics
Objective: Quantification of total fatty acids in plasma.
-
Spiking: Add a precise amount (e.g., 50 µg) of Methyl Nonadecenoate to the biological sample before extraction.
-
Extraction: Perform Folch or Bligh-Dyer lipid extraction.
-
Derivatization: Transesterify the sample lipids (triglycerides, phospholipids) into FAMEs. The internal standard is already a FAME, but it survives mild transesterification conditions or can be added post-derivatization if correcting only for injection volume (though pre-extraction addition is preferred for recovery correction).
-
Analysis: Run GC analysis.
-
Calculation:
(Where IS = Internal Standard, RF = Response Factor)
Visualization of Workflows
Diagram 1: Synthesis & Degradation Pathways
This diagram illustrates the chemical formation of Methyl Nonadecenoate and its potential oxidation pathway.
Caption: Chemical synthesis of Methyl Nonadecenoate via esterification and potential degradation pathways (oxidation) or modification (hydrogenation).
Diagram 2: GC-MS Analytical Workflow
This diagram details the logic flow for using Methyl Nonadecenoate as an internal standard in lipidomics.
Caption: Analytical workflow for using Methyl Nonadecenoate as an internal standard (IS) to quantify biological lipids.
References
-
PubChem. (n.d.).[1][2][3] cis-10-Nonadecenoic acid, methyl ester (CID 14178778).[1] National Library of Medicine.[1] Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Nonadecanoic acid, methyl ester (Mass Spectrum Data). Retrieved from [Link]
Sources
Methyl Nonadecenoate CAS number and molecular weight.
Executive Summary: The "Odd-Chain" Standard
Methyl nonadecenoate (specifically the cis-10 isomer) represents a critical tool in quantitative lipidomics. As an odd-chain fatty acid methyl ester (FAME), it is virtually absent in most mammalian biological matrices, which are dominated by even-chain lipids (C16, C18, C20).
This "biological silence" makes Methyl Nonadecenoate the Gold Standard Internal Standard (IS) for normalizing extraction efficiency, derivatization completeness, and instrument response in Gas Chromatography-Mass Spectrometry (GC-MS) workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The following data characterizes the specific isomer Methyl cis-10-nonadecenoate , the prevalent reference standard for analytical applications.
Table 1: Chemical Dossier
| Property | Specification |
| Chemical Name | Methyl cis-10-nonadecenoate |
| Common Synonyms | 10(Z)-Nonadecenoic acid methyl ester; C19:1 FAME |
| CAS Registry Number | 19788-74-0 |
| Molecular Formula | |
| Molecular Weight | 310.52 g/mol |
| Double Bond Configuration | cis (Z) at Carbon 10 |
| Physical State | Liquid (at room temperature) |
| Solubility | Soluble in ethanol, chloroform, hexane; insoluble in water |
Critical Note on Isomerism: Researchers must distinguish between Methyl Nonadecenoate (C19:1, CAS: 19788-74-0) and its saturated counterpart Methyl Nonadecanoate (C19:0, CAS: 1731-94-8). While both are used as internal standards, C19:1 is preferred when analyzing unsaturated fatty acid pools to mimic the volatility and derivatization kinetics of mono-unsaturated endogenous lipids (e.g., Oleic acid, C18:1).
Technical Significance: The Logic of Internal Standardization
In high-throughput lipidomics, quantification errors arise from three sources:
-
Phase Partitioning: Loss of lipids during the separation of organic/aqueous phases.
-
Derivatization Efficiency: Incomplete conversion of fatty acids to methyl esters.
-
Injection Variability: Fluctuations in GC injection volume or split ratios.
Why Methyl Nonadecenoate?
-
Retention Time Window: On standard polar columns (e.g., DB-23, CP-Sil 88), C19:1 elutes in a clean window between C18:1 (Oleic/Vaccenic) and C20:1 (Gondoic), preventing peak overlap.
-
Kinetic Mimicry: Being a mono-unsaturated ester, it mimics the transesterification kinetics of biological unsaturated lipids better than a saturated standard (C19:0) would.
Analytical Protocol: Quantitative FAME Analysis
This protocol describes a self-validating workflow for quantifying total fatty acids in plasma or tissue using Methyl Nonadecenoate as the internal standard.
Phase A: Sample Preparation & Spiking (The Critical Step)
Principle: The IS must be added before any extraction occurs to account for all downstream losses.
-
Preparation of IS Stock: Dissolve Methyl cis-10-nonadecenoate in Hexane to a concentration of 1.0 mg/mL. Store at -20°C under Argon.
-
Sample Spiking: Add 10 µL of IS Stock to 100 µL of plasma (or 10 mg homogenized tissue) in a glass centrifuge tube.
-
Target IS Concentration: 0.1 mg/mL in the sample.
-
Phase B: Lipid Extraction (Modified Folch Method)
-
Add 2 mL of Chloroform:Methanol (2:1 v/v) to the spiked sample.
-
Vortex vigorously for 1 minute (disruption of lipid-protein complexes).
-
Add 0.4 mL of 0.9% NaCl (aq) to induce phase separation.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Collection: Carefully aspirate the lower organic phase (containing lipids + Methyl Nonadecenoate) into a fresh glass vial.
-
Evaporate solvent under a gentle stream of Nitrogen (
) at 40°C until dry.
Phase C: Derivatization (Acid-Catalyzed Transesterification)
Why Acid? Base-catalyzed methods (e.g., KOH/MeOH) only transesterify acyl-lipids (Triglycerides, Phospholipids) but do not methylate Free Fatty Acids (FFAs). Acid catalysis (BF3 or HCl) converts both .
-
Resuspend dried lipid film in 1 mL 14% Boron Trifluoride (
) in Methanol . -
Incubate at 100°C for 60 minutes in a sealed screw-cap vial (Teflon-lined).
-
Cool to room temperature.
-
Add 1 mL Hexane and 1 mL H2O .
-
Vortex and centrifuge. The upper Hexane layer now contains the FAMEs (analytes) and the Methyl Nonadecenoate (IS).
Phase D: GC-MS Analysis Parameters
-
Column: High-polarity fused silica (e.g., Agilent DB-23 or equivalent), 60m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split Mode (10:1), 250°C.
-
Oven Program:
-
Initial: 50°C (hold 1 min).
-
Ramp 1: 25°C/min to 175°C.
-
Ramp 2: 4°C/min to 230°C (hold 5 min).
-
-
Detection: MS (Scan mode 50-550 m/z) or FID (260°C).
Visualization of Workflows
Diagram 1: The Lipidomics Quantification Logic
This flow illustrates how the signal of Methyl Nonadecenoate serves as the normalization factor for biological data.
Figure 1: Step-by-step workflow for quantitative lipidomics using Methyl Nonadecenoate as an internal standard.
Diagram 2: Chemical Transformation Pathway
Visualizing the conversion of the Internal Standard vs. Endogenous Lipids.
Figure 2: Reaction pathway showing that while endogenous lipids are cleaved and methylated, the FAME Internal Standard remains chemically stable, validating the chromatography steps.
References
-
PubChem. (n.d.).[1][2] cis-10-Nonadecenoic acid, methyl ester (Compound CID 14178778).[3] National Library of Medicine. Retrieved from [Link]
-
LIPID MAPS®. (n.d.). Internal Standards for Lipidomic Analysis. Lipidomics Gateway. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). cis-10-Nonadecenoic acid, methyl ester.[3][4][5][6] National Institute of Standards and Technology. Retrieved from [Link]
Sources
- 1. Methyl nonadecan-1-oate | C20H40O2 | CID 15610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10-Nonadecenoic acid, methyl ester | C20H38O2 | CID 5364486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-10-Nonadecenoic acid, methyl ester | C20H38O2 | CID 14178778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cis-10-Nonadecenoic acid, methyl ester [webbook.nist.gov]
- 6. cis-10-Nonadecenoic acid, methyl ester [webbook.nist.gov]
Methyl Nonadecenoate: Natural Occurrence, Biosynthesis, and Pharmacological Potential
Executive Summary
Methyl Nonadecenoate (C20H38O2) is the methyl ester of nonadecenoic acid (C19:1), a rare odd-chain fatty acid (OCFA). While frequently encountered in lipidomics as a transesterification artifact of the free fatty acid during Gas Chromatography-Mass Spectrometry (GC-MS) analysis, emerging research identifies specific biological niches—particularly in marine macroalgae and specific medicinal plants—where this molecule (or its acid precursor) accumulates.
This guide analyzes the natural occurrence of Methyl Nonadecenoate, distinguishing between its endogenous presence and analytical derivation. It details the propionyl-CoA-dependent biosynthetic pathway, evaluates its cytotoxicity against specific cancer cell lines (HEPG-2, HCT-116), and provides a validated workflow for its extraction and identification.
Chemical Identity & Properties
Methyl Nonadecenoate belongs to the class of Fatty Acid Methyl Esters (FAMEs). Its odd-numbered carbon chain distinguishes it from the prevalent even-chain fatty acids (C16, C18) found in mammalian systems.
| Property | Specification |
| IUPAC Name | Methyl nonadec-10-enoate (common isomer) |
| Molecular Formula | C₂₀H₃₈O₂ |
| Molecular Weight | 310.52 g/mol |
| Lipid Class | Odd-Chain Fatty Acid Methyl Ester (OC-FAME) |
| Key Isomers | cis-9, cis-10 (position depends on desaturase specificity) |
| Solubility | Chloroform, Hexane, Ethyl Ether; Insoluble in water |
Critical Technical Distinction: In biological literature, "Methyl Nonadecenoate" is often reported as a constituent of essential oils. Researchers must discern between:
-
Endogenous FAMEs: Rare, but synthesized by specific methyltransferases in plants/algae.
-
Analytical Artifacts: Created when lipids containing Nonadecenoic Acid (C19:1) are methylated using methanol/acid or methanol/base during sample preparation.
Natural Occurrence in Flora and Fauna[2]
Unlike even-chain fatty acids derived from Acetyl-CoA, C19 skeletons require specific metabolic priming. The following table summarizes validated sources.
Table 1: Biological Sources of Methyl Nonadecenoate (and C19:1 Precursors)
| Source Category | Species | Tissue/Fraction | Concentration/Notes |
| Marine Macroalgae | Turbinaria decurrens (Brown Algae) | Volatile Oil | High relative abundance (~29.7%) in GC-MS profiles; associated with cytotoxicity. |
| Marine Macroalgae | Laurencia papillosa (Red Algae) | Lipid Extract | Detected in volatile fractions; linked to antimicrobial defense. |
| Medicinal Plants | Aloe indica | Skin/Rind | Trace amounts (0.06%); co-occurs with other bioactive esters. |
| Medicinal Plants | Heterotheca inuloides (Mexican Arnica) | Aerial parts | C19:1 Acid often used as internal standard due to low natural background, but trace endogenous levels reported in stress conditions. |
| Fauna/Guano | Bat Guano | Lipid fraction | Likely derived from insect cuticular lipids (rich in OCFAs) consumed by bats. |
| Microbial | Streptomyces coelicolor | Engineered strains | Can be engineered to overproduce OCFAs via propionyl-CoA pathways. |
Biosynthetic Pathway: The Propionyl-CoA Mechanism
The synthesis of odd-chain fatty acids (OCFAs) like nonadecenoic acid deviates from the standard lipogenesis pathway. It requires Propionyl-CoA (C3) rather than Acetyl-CoA (C2) as the primer unit for Fatty Acid Synthase (FAS).
Mechanism[2][3][4][5]
-
Priming: Propionyl-CoA is condensed with Malonyl-CoA by β-ketoacyl-ACP synthase III (FabH).
-
Elongation: Sequential addition of C2 units via FAS leads to C19:0 (Nonadecanoic acid).
-
Desaturation: Stearoyl-CoA Desaturase (SCD) or specific Δ9-desaturases introduce the double bond to form C19:1.
-
Methylation: Conversion to the methyl ester (Methyl Nonadecenoate) occurs via S-adenosyl-L-methionine (SAM)-dependent fatty acid methyltransferases (in rare endogenous cases) or chemical transesterification.
Visualization: OCFA Biosynthesis Pathway
Figure 1: Biosynthetic pathway of Methyl Nonadecenoate starting from Propionyl-CoA priming.[1][2]
Pharmacological Potential[2][7]
Recent screening of marine natural products has highlighted the bioactivity of C19 lipid derivatives.
Cytotoxicity and Anticancer Activity
Studies on Turbinaria decurrens extracts, which are rich in Methyl Nonadecenoate, demonstrate selective cytotoxicity.
-
Targets: HEPG-2 (Liver hepatocellular carcinoma) and HCT-116 (Colorectal carcinoma).
-
Mechanism: Lipophilic esters penetrate cell membranes, potentially disrupting lipid rafts or signaling pathways (e.g., inhibiting sphingosine kinase, a known target of similar long-chain bases).
-
Comparator: Nonadecanoic acid (C19:0) has a reported IC50 of 68 μM against HL-60 leukemia cells, suggesting the C19 chain length is critical for the pharmacophore.
Antimicrobial Properties
Lipophilic esters often exhibit antimicrobial activity by disrupting bacterial cell membranes. Extracts from Aloe indica containing this ester show efficacy against Gram-positive bacteria, likely functioning as a surfactant that compromises membrane integrity.
Analytical Workflow: Extraction and Identification
To rigorously identify Methyl Nonadecenoate, one must control for the artifactual methylation of free fatty acids.
Protocol: Lipid Extraction and GC-MS Analysis[8]
-
Sample Preparation:
-
Lyophilize plant/algal tissue to remove water.
-
Pulverize to a fine powder (< 0.5 mm).
-
-
Lipid Extraction (Modified Bligh & Dyer):
-
Solvent: Chloroform:Methanol (2:1 v/v).
-
Sonicate for 20 mins at 4°C (prevents degradation).
-
Centrifuge and collect organic phase.
-
-
Derivatization (The Critical Step):
-
Path A (Total FAMEs): Transesterification using 14% BF3 in Methanol (converts all lipids to methyl esters).
-
Path B (Endogenous Esters): Direct injection of non-derivatized extract (if volatile) or mild extraction with Hexane without acid/base catalyst. This step is required to prove the methyl ester exists naturally.
-
-
GC-MS Parameters:
-
Column: Fused silica capillary column (e.g., BPX5 or DB-5), 30m x 0.25mm.
-
Carrier Gas: Helium (1 mL/min).
-
Temp Program: 60°C (2 min) -> 5°C/min -> 280°C (10 min).
-
MS Source: Electron Impact (EI) at 70 eV.
-
Visualization: Analytical Decision Tree
Figure 2: Analytical workflow to distinguish natural Methyl Nonadecenoate from laboratory artifacts.
References
-
Ashour, M., et al. (2024).[3] Nutritional values, antioxidant, and cytotoxic activities of selected edible marine macroalgae: a comparative study. ResearchGate. Retrieved from [Link]
-
Lyi, S. M., et al. (2020).[1][2] Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases. MDPI. Retrieved from [Link]
-
Park, Y. K., et al. (2020).[2] De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Peterson, A. C., et al. (2014). Development of a GC/Quadrupole-Orbitrap Mass Spectrometer, Part I: Design and Characterization. Analytical Chemistry (ACS). Retrieved from [Link]
Sources
Technical Guide: Solubility & Handling of Methyl Nonadecenoate (C19:1)
The following technical guide details the solubility, handling, and preparation of Methyl Nonadecenoate, specifically distinguishing between the unsaturated (C19:1) and saturated (C19:0) forms to ensure experimental precision.
Executive Summary & Chemical Disambiguation
Critical Note: The term "Methyl Nonadecenoate" specifically refers to the unsaturated fatty acid methyl ester (C19:1). However, it is frequently confused with its saturated counterpart, Methyl Nonadecanoate (C19:0). This distinction dictates the physical state and dissolution protocol.
| Feature | Methyl Nonadecenoate (Target) | Methyl Nonadecanoate (Common Variant) |
| Lipid Number | C19:1 (Unsaturated) | C19:0 (Saturated) |
| CAS Number | 19788-74-0 (cis-10 isomer) | 1731-94-8 |
| Physical State (RT) | Liquid (Oil) | Solid (Waxy, MP: 37–40 °C) |
| Primary Risk | Oxidation (due to double bond) | Precipitation at low temps |
| Solubility Kinetic | Rapid dissolution | Slow; often requires warming |
Scientific Directive: This guide focuses on the C19:1 (Unsaturated) form. If you are working with the solid C19:0, you must apply the thermal dissolution steps noted in the protocols below.
Solvent Compatibility Matrix
Methyl Nonadecenoate is a lipophilic Fatty Acid Methyl Ester (FAME). Its solubility is governed by the hydrophobic effect of the 19-carbon chain, which dominates the weak polarity of the ester group.
Primary Solvent Classes
| Solvent Class | Recommended Solvents | Solubility Rating | Application Context |
| Non-Polar | Hexane, Isooctane, Toluene | Excellent (>50 mg/mL) | GC-MS/GC-FID Analysis. Preferred for injection; prevents column degradation. |
| Polar Aprotic | Chloroform (CHCl₃), Dichloromethane (DCM) | Excellent (>50 mg/mL) | Lipid Extraction/Stock Storage. Best for high-concentration stocks; breaks lipid-protein interactions. |
| Polar Aprotic | DMSO, Acetone | Good (~10 mg/mL) | Cell Culture/Bioassays. DMSO is required for biological delivery but requires vortexing. |
| Polar Protic | Methanol, Ethanol | Moderate/Low | LC-MS Mobile Phase. Solubility decreases drastically with temperature. Not recommended for high-conc. stocks. |
| Aqueous | Water, PBS, Saline | Insoluble | Requires carrier (BSA, Cyclodextrin) or surfactant (Tween-80) for dispersion. |
Mechanism of Solubility & Selection Logic
The "Like Dissolves Like" Principle in FAMEs
The C19:1 chain is a non-polar hydrocarbon tail.
-
In Hexane: Van der Waals forces between the solvent and the C19 tail are maximized, leading to thermodynamically favorable mixing.
-
In Methanol: The hydrogen bonding network of methanol must be disrupted to accommodate the large hydrophobic tail, which is energetically unfavorable (entropic penalty). This causes phase separation at high concentrations or low temperatures.
Critical Causality: Oxidation Risks
-
C19:1 Vulnerability: The double bond (alkene) is a site for oxidative attack, leading to peroxides and chain cleavage.
-
Solvent Choice: Avoid ethers (e.g., THF, Diethyl Ether) for long-term storage as they form peroxides that can initiate degradation of the FAME. Chloroform is preferred for storage but must be stabilized (usually with ethanol/amylene) to prevent phosgene formation which can attack the ester linkage.
Visual Workflows (Graphviz)[1]
Figure 1: Solvent Selection Decision Tree
This logic gate ensures you select the correct solvent based on your downstream application.
Caption: Decision matrix for selecting the optimal solvent based on analytical or biological requirements.
Figure 2: Standard Preparation Protocol
A self-validating workflow to minimize weighing errors and oxidation.
Caption: Step-by-step protocol ensuring accurate concentration and protection from oxidation.
Detailed Experimental Protocols
Protocol A: Preparation of GC-MS Internal Standard (1 mg/mL)
Purpose: Quantitative analysis of fatty acids. Solvent: Hexane (HPLC Grade).
-
Weighing: Accurately weigh 10 mg of Methyl Nonadecenoate into a 10 mL Class A volumetric flask.
-
Note: If the substance is liquid (C19:1), use a gas-tight syringe to transfer by density calculation (Density ≈ 0.87 g/mL), but weighing is more precise.
-
-
Solvation: Add approximately 8 mL of Hexane.
-
Agitation: Vortex for 20 seconds. The liquid should mix instantly.
-
Validation: Solution must be optically clear with no Schlieren lines.
-
-
Final Volume: Dilute to the mark with Hexane.
-
Storage: Transfer to amber autosampler vials with PTFE-lined caps. Store at -20°C.
Protocol B: Preparation for Cell Culture (Stock in DMSO)
Purpose: Exposing cells to fatty acids. Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.
-
Solubility Limit: Prepare a stock at 10–50 mg/mL in DMSO.
-
Warning: Higher concentrations may crash out when diluted into aqueous media.
-
-
Procedure:
-
Dissolve 10 mg Methyl Nonadecenoate in 1 mL DMSO.
-
Vortex vigorously.
-
Sterilization: Pass through a 0.2 µm PTFE syringe filter (Do not use Nylon, which binds lipids).
-
-
Usage: Dilute into culture media. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.
-
Conjugation: For better uptake, complex the fatty acid with BSA (Bovine Serum Albumin) by incubating the DMSO stock with a 10% BSA solution at 37°C for 30 mins before adding to cells.
-
Stability & Troubleshooting
| Issue | Cause | Corrective Action |
| Precipitation | Temperature too low or solvent too polar (e.g., cold Methanol). | Sonicate at 40°C; switch to Chloroform/Methanol (2:1). |
| Yellowing | Oxidation of the double bond (C19:1). | Discard sample. Always store under Nitrogen/Argon gas. |
| Peak Tailing (GC) | Column overload or activity. | Dilute sample; check liner cleanliness. |
Storage Standard:
-
Temp: -20°C (Short term), -80°C (Long term).
-
Atmosphere: Inert gas flush (Nitrogen) required after every opening.
-
Container: Amber glass (protects from photo-oxidation).
References
-
National Institute of Standards and Technology (NIST). (2023). Methyl cis-10-nonadecenoate Gas Chromatography Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
-
Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Advances in Lipid Methodology. Oily Press.
Sources
Technical Guide: Methyl Nonadecenoate (C19:1) in Microbial Lipidomics
[1]
Executive Summary
Methyl Nonadecenoate (C19:1 FAME) is a rare, high-value biomarker used to identify specific microbial metabolic states and taxonomic lineages. Unlike even-chain fatty acids (C16:0, C18:1) which dominate mammalian and common bacterial profiles, C19:1 is synthesized via a specialized propionyl-CoA priming pathway. Its detection via Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical indicator for specific Actinobacteria (e.g., Rhodococcus), distinct Pseudomonas strains, and fungal dysbiosis.
This guide details the biochemical origins, validated extraction protocols, and mass spectrometry interpretation required to utilize C19:1 as a robust biomarker in drug development and microbial ecology.
Part 1: The Biochemistry of Odd-Chain Fatty Acids (OCFAs)
The Propionyl-CoA Gateway
The presence of C19:1 signifies a deviation from standard fatty acid synthesis (FAS II). While most lipids utilize Acetyl-CoA (C2) as a primer, C19:1 synthesis initiates with Propionyl-CoA (C3) . This "odd-chain" initiation is metabolically expensive and tightly regulated, making it a high-fidelity marker for organisms possessing active methylmalonyl-CoA pathways or those thriving on odd-carbon substrates.
Biosynthetic Pathway
The synthesis proceeds through the elongation of the C3 primer by sequential addition of Malonyl-CoA (C2 donor), followed by anaerobic or aerobic desaturation.
Figure 1: Biosynthetic pathway of C19:1. The specificity lies in the Propionyl-CoA priming event, distinguishing it from the ubiquitous C18 lipidome.
Part 2: Methyl Nonadecenoate as a Diagnostic Biomarker
Taxonomic Specificity
C19:1 is not a universal bacterial marker; its presence suggests specific genera.
| Organism Group | Species Example | Significance of C19:1 |
| Actinobacteria | Rhodococcus erythropolis | Major membrane component; modulates fluidity during biofilm formation on hydrophobic surfaces. |
| Proteobacteria | Pseudomonas aeruginosa | Secondary marker; often associated with specific multidrug-resistant (MDR) lineages. |
| Fungi | Ganoderma lucidum | Bioactive lipid component; distinct from bacterial isomers. |
| Human Microbiome | Dysbiotic Flora | Elevated levels in fecal samples correlate with specific inflammatory states (e.g., FMF). |
Isomeric Precision: cis-10 vs. cis-9
In microbial analysis, the position of the double bond is critical. Rhodococcus species predominantly produce cis-10-nonadecenoic acid . Standard reference libraries often default to cis-9 isomers (common in eukaryotes). Misidentification here can lead to false taxonomic assignment.
Part 3: Analytical Workflow (Protocol)
To detect Methyl Nonadecenoate, lipids must be extracted and transesterified. Crucial Warning: Base-catalyzed methylation (KOH/MeOH) is insufficient for this analysis as it fails to derivatize Sphingolipids or Amide-linked fatty acids where C19:1 may reside. Acid-catalyzed methylation is mandatory.
Validated Protocol: Acid-Catalyzed FAME Synthesis
Reagents:
-
Extraction Solvent: Chloroform:Methanol (2:1 v/v).
-
Derivatization Reagent: 1.25 M HCl in Methanol (freshly prepared) or Boron Trifluoride (BF3)-Methanol.
-
Internal Standard: Methyl Heneicosanoate (C21:0) - chosen for its absence in most biological samples.
Step-by-Step Methodology:
-
Lysis & Extraction:
-
Lyse 50mg microbial biomass (bead beating).
-
Add 3 mL Chloroform:Methanol (2:1) + 10 µg C21:0 Internal Standard.
-
Vortex 1 min; Centrifuge 2000 x g. Collect lower organic phase.
-
Why: Ensures capture of membrane-bound phospholipids.
-
-
Evaporation:
-
Dry organic phase under Nitrogen stream at 40°C.
-
-
Transesterification (The Critical Step):
-
Resuspend residue in 1 mL 1.25 M HCl/MeOH .
-
Incubate at 80°C for 60 minutes .
-
Why: Acid catalysis methylates free fatty acids and transesterifies complex lipids (TAGs, Phospholipids) simultaneously.
-
-
Recovery:
-
Add 1 mL Hexane + 1 mL dH2O.
-
Vortex vigorously. Centrifuge.
-
Collect top Hexane layer (contains FAMEs) for GC-MS.
-
GC-MS Workflow Logic
Figure 2: Analytical workflow ensuring quantitative recovery of Methyl Nonadecenoate.
Part 4: Data Interpretation & Quality Control
Chromatographic Separation
C19:1 is challenging to resolve because it elutes between the abundant C18:3 (linolenic) and C20:0 (arachidic) peaks.
-
Column Selection: Do NOT use non-polar columns (e.g., DB-5). You must use a high-polarity column (e.g., DB-23 or HP-88 , bis-cyanopropyl polysiloxane) to separate isomers based on unsaturation degree.
Mass Spectral Fingerprint (EI, 70eV)
Methyl Nonadecenoate (C20H38O2, MW 310.5) exhibits a specific fragmentation pattern.
| Ion (m/z) | Origin | Diagnostic Value |
| 310 | Molecular Ion [M]+ | Confirms C19:1 methyl ester (MW). |
| 279 | [M - 31]+ | Loss of methoxy group (OCH3). Characteristic of methyl esters. |
| 74 | McLafferty Rearrangement | Base peak for saturated FAMEs, but prominent in mono-enes. |
| 55 | Hydrocarbon fragment | High intensity in unsaturated chains. |
| 222 | [M - 88]+ | Specific loss indicating double bond position (variable). |
Self-Validating Check: Calculate the Equivalent Chain Length (ECL) . On a DB-23 column, C19:1 should have an ECL of approximately 19.4–19.6. If the peak appears exactly at 19.0, it is likely C19:0 (contaminant). If at 18.8, it may be a C18 isomer.
Part 5: Case Study – Biofilm Adaptation
Context: A study on Rhodococcus erythropolis demonstrated that C19:1 levels are not static.
-
Observation: When R. erythropolis forms biofilms on hydrophobic surfaces (e.g., polystyrene), C19:1 levels increase by >20% compared to planktonic cells.
-
Mechanism: The "kinked" structure of cis-10-C19:1 increases membrane fluidity, allowing the bacteria to maximize surface contact and modulate transport during the sessile phase.
-
Application: In antimicrobial surface testing, monitoring C19:1 reduction serves as a proxy for biofilm inhibition efficacy.
References
-
de Carvalho, C. C., & Caramujo, M. J. (2015). Rhodococcus erythropolis cells adapt their fatty acid composition during biofilm formation on metallic and non-metallic surfaces.[1] FEMS Microbiology Ecology, 91(12). Retrieved from [Link]
-
Qin, N., et al. (2023).[2][3] Microbial production of odd-chain fatty acids.[2][3][4][5][6] Biotechnology and Bioengineering, 120(4), 917-931.[3] Retrieved from [Link]
-
Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Application Note 5989-3760EN. Retrieved from [Link]
Sources
- 1. Rhodococcus erythropolis cells adapt their fatty acid composition during biofilm formation on metallic and non-metallic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Rhodococcus erythropolis JCM3201T Nutrient Media to Improve Biomass, Lipid, and Carotenoid Yield Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Understanding the mass spectrum of Methyl Nonadecenoate.
An In-Depth Technical Guide to the Mass Spectrum of Methyl Nonadecenoate
Executive Summary
This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of methyl nonadecenoate (C19:1-ME), a monounsaturated C19 fatty acid methyl ester. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data to explain the underlying chemical principles and experimental considerations essential for researchers in lipidomics, biofuels, and drug development. We will deconstruct the fragmentation patterns characteristic of fatty acid methyl esters (FAMEs), address the inherent challenge of locating the double bond via standard EI-MS, and provide a robust experimental framework for acquiring and interpreting high-quality data. The core objective is to equip the reader with the expertise to not only identify methyl nonadecenoate but also to understand the subtleties and limitations of its mass spectrometric analysis, thereby fostering methodologically sound and analytically rigorous research.
The Foundation: Mass Spectrometry of Fatty Acid Methyl Esters (FAMEs)
The analysis of fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS) necessitates their conversion into more volatile and thermally stable derivatives.[1][2] The most common approach is methylation to form Fatty Acid Methyl Esters (FAMEs). This derivatization is crucial as it significantly improves chromatographic behavior, leading to sharper peaks and better separation.[3][4]
The workhorse for FAME identification is Electron Ionization (EI), a hard ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV).[5][6] This process imparts significant internal energy into the molecule, inducing extensive and reproducible fragmentation.[7][8] The resulting mass spectrum is a unique "fingerprint" composed of the molecular ion and a constellation of fragment ions, which, when interpreted correctly, reveals the analyte's structure.[9]
Profile of the Analyte: Methyl Nonadecenoate (C19:1-ME)
Methyl nonadecenoate is the methyl ester of nonadecenoic acid, a 19-carbon monounsaturated fatty acid. Its structure presents a significant analytical challenge: the position of the single double bond along the alkyl chain. While various isomers exist (e.g., cis-9-nonadecenoate, cis-10-nonadecenoate), their standard EI mass spectra are remarkably similar, making unambiguous isomer identification difficult without specialized techniques.
Table 1: Physicochemical Properties of Methyl Nonadecenoate
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₈O₂ | [10] |
| Molecular Weight | 310.51 g/mol | [11] |
| CAS Number | (Isomer dependent, e.g., 1731-94-8 for the saturated form) | [10][12] |
| Appearance | White to Almost White Liquid/Solid | [10] |
Deconstructing the Mass Spectrum of Methyl Nonadecenoate
The interpretation of a FAME mass spectrum is a systematic process. We begin by identifying the molecular ion and then proceed to diagnose the characteristic fragments originating from the ester functional group and the hydrocarbon chain.
The Molecular Ion (M⁺•)
For methyl nonadecenoate (C₂₀H₃₈O₂), the molecular ion is expected at a mass-to-charge ratio (m/z) of 310. The presence of a double bond can sometimes decrease the relative abundance of the molecular ion compared to its saturated analogue (methyl nonadecanoate, M⁺• at m/z 312) due to the introduction of more facile fragmentation pathways.[13] Verifying the molecular weight is the first critical step in identification.[14]
Hallmarks of the Methyl Ester Group
Regardless of the alkyl chain's length or saturation, several key fragments are diagnostic for the methyl ester functionality.
-
McLafferty Rearrangement (m/z 74): This is the most characteristic and often one of the most abundant ions in the spectra of FAMEs with a sufficiently long chain.[15] It results from a six-membered ring transition state involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-γ carbon-carbon bond. Its presence is a strong confirmation of a methyl ester structure.
-
α-Cleavage ([M-31]⁺): This fragment corresponds to the loss of the methoxy radical (•OCH₃) from the molecular ion, resulting in an acylium ion. For methyl nonadecenoate, this would appear at m/z 279. This cleavage is a common pathway for esters.
-
[M-59]⁺: This ion represents the loss of the entire methoxycarbonyl group (•COOCH₃) and is typically of lower abundance.
Caption: Primary fragmentation pathways of the methyl ester group.
Interpreting the Alkyl Chain Fragmentation
The region between m/z 74 and the molecular ion is dominated by fragments from the long hydrocarbon chain. This region consists of clusters of ions separated by 14 Da (corresponding to CH₂ groups). However, in a standard EI spectrum of a monounsaturated FAME, the specific location of the double bond is not readily apparent. The charge is typically localized to the ester group, and fragmentation along the chain occurs through complex rearrangements, which does not produce distinct ions that clearly mark the double bond's position. While subtle differences in ion abundances around the double bond location exist, they are often insufficient for definitive assignment without derivatizing the double bond itself using reagents like dimethyl disulfide (DMDS) or preparing picolinyl esters, which direct fragmentation to the site of unsaturation.[16]
Table 2: Key Diagnostic Ions in the EI Mass Spectrum of Methyl Nonadecenoate
| m/z Value | Ion Identity/Origin | Significance |
| 310 | M⁺• (Molecular Ion) | Confirms the molecular weight of the C19:1 methyl ester. |
| 279 | [M-31]⁺ | Loss of the methoxy group (•OCH₃), characteristic of esters. |
| 74 | [C₃H₆O₂]⁺• | Product of the McLafferty rearrangement; a definitive marker for a methyl ester. |
| 55, 69, 83... | CₙH₂ₙ₋₁⁺ | General hydrocarbon fragments from the alkyl chain. |
Experimental Protocol for GC-MS Analysis
A self-validating protocol ensures reproducibility and accuracy. The following outlines a field-proven methodology for the analysis of methyl nonadecenoate.
Sample Preparation: Acid-Catalyzed Methylation
This protocol converts nonadecenoic acid into its methyl ester for GC-MS analysis.
-
Preparation: To approximately 1 mg of the fatty acid sample in a glass vial, add 2 mL of a 5% (v/v) solution of sulfuric acid in anhydrous methanol.[3]
-
Reaction: Securely cap the vial and heat at 65°C for 2-4 hours to ensure complete derivatization.
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly.
-
Isolation: Allow the layers to separate. Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for analysis.
-
Concentration (Optional): If necessary, evaporate the hexane under a gentle stream of nitrogen to concentrate the sample. Reconstitute in a known volume of hexane.
Recommended GC-MS Parameters
The choice of parameters is critical for achieving good chromatographic separation and spectral quality.
Table 3: Recommended GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms, HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column provides excellent separation of FAMEs based on boiling point. |
| Carrier Gas | Helium, Constant Flow (1.0-1.2 mL/min) | Inert and provides good efficiency. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the FAMEs without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode is used for concentrated samples to avoid column overload; splitless for trace analysis. |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A temperature ramp effectively separates FAMEs of different chain lengths. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible, library-searchable spectra.[13] |
| Electron Energy | 70 eV | The industry standard energy for creating extensive and consistent fragmentation.[17] |
| Ion Source Temp. | 230 °C | Balances analyte volatilization with minimizing thermal degradation in the source. |
| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission. |
| Mass Scan Range | m/z 40 - 400 | Covers the expected molecular ion and all significant fragments. |
A Systematic Approach to Data Interpretation
The following workflow ensures a logical and comprehensive analysis of the acquired mass spectrum.
Caption: Integrated workflow from sample preparation to spectral interpretation.
-
Molecular Ion Check: Locate the highest m/z value that is chemically plausible. For methyl nonadecenoate, this should be m/z 310.
-
Confirm Methyl Ester: Search for the hallmark McLafferty rearrangement ion at m/z 74. Its presence is a strong confirmation.
-
Identify Key Fragments: Look for other expected fragments like [M-31]⁺ at m/z 279.
-
Library Matching: Compare the acquired spectrum against a validated spectral library, such as those from NIST or Wiley.[1][17] High match scores provide strong evidence for the compound's identity.
-
Final Assessment: A confident identification is based on the convergence of all evidence: correct molecular ion, presence of key diagnostic fragments, and a high-quality library match.
Conclusion
The mass spectrum of methyl nonadecenoate is a rich source of structural information, but its interpretation requires a nuanced understanding of FAME fragmentation. While the molecular ion and characteristic ester fragments like the m/z 74 ion allow for confident identification of the compound class and carbon number, researchers and drug development professionals must recognize the inherent limitation of standard EI-MS in pinpointing the double bond's location. For applications where isomer specificity is critical, advanced derivatization techniques are necessary. By employing the robust experimental and interpretive workflows detailed in this guide, scientists can ensure the generation of high-fidelity, defensible mass spectrometric data for methyl nonadecenoate and other FAMEs.
References
- JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL.
-
ResearchGate. (n.d.). Fragmentation pattern of methyl hexadecanoate. ResearchGate. Retrieved from [Link]
-
Hrbek, J., et al. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl nonadecanoate. MySkinRecipes. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Wiley Science Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS spectra of methyl 18-methylnonadecanoate(0.71%, RT: 24.500) from M. capitatum leaf extract. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). Nonadecanoic acid, methyl ester. NIST WebBook. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). 10-Nonadecenoic acid, (Z)-, TMS derivative. NIST WebBook. Retrieved from [Link]
-
Grimme, S., & Hansen, A. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. ACS Publications. Retrieved from [Link]
-
Murphy, R. C. (2009). Mass Spectrometric Analysis of Long-Chain Lipids. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024). On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). GC chromatogram of 1 μL of 2.5 mg/mL methyl nonadecanoate (C19:0).... ResearchGate. Retrieved from [Link]
-
University of Mary Washington. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Mary Washington. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectra of Acetylenic Fatty Acid Methyl Esters and Derivatives. ResearchGate. Retrieved from [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]
-
Tsikas, D., & Zoerner, A. A. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. National Center for Biotechnology Information. Retrieved from [Link]
-
Ran-Ressler, R. R., et al. (2014). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. National Center for Biotechnology Information. Retrieved from [Link]
-
Hanton, S. (2020). Electron ionization and mass spectrometry. YouTube. Retrieved from [Link] பூஜgzE
-
Chemistry LibreTexts. (2024). 12.3: Interpreting Mass Spectra. Chemistry LibreTexts. Retrieved from [Link]
- Knapp, D. R. (n.d.). Derivatization Methods in GC and GC/MS.
-
Wikipedia. (n.d.). Electron ionization. Wikipedia. Retrieved from [Link]
-
Restek. (n.d.). Nonadecylic acid: CAS # 1731-94-8 Compound Information. Restek. Retrieved from [Link]
-
Li, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. National Center for Biotechnology Information. Retrieved from [Link]
-
Lanças, F. M., & de Faria, V. D. (2022). Electron ionization mass spectrometry: Quo vadis?. PubMed. Retrieved from [Link]
Sources
- 1. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 2. weber.hu [weber.hu]
- 3. researchgate.net [researchgate.net]
- 4. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Electron ionization mass spectrometry: Quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. whitman.edu [whitman.edu]
- 10. 1731-94-8 CAS MSDS (METHYL NONADECANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 十九烷酸甲酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 12. Nonadecanoic acid, methyl ester [webbook.nist.gov]
- 13. jeol.com [jeol.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methyl Nonadecenoate's function in biochemical and cellular processes.
An In-depth Technical Guide to the Function of Methyl Nonadecenoate in Biochemical and Cellular Processes
Introduction: Navigating the Nuances of C19 Fatty Acid Esters
In the intricate world of lipidomics, the structure of a fatty acid dictates its function. The seemingly minor difference between "nonadecano ate" (a saturated 19-carbon chain) and "nonadeceno ate" (a 19-carbon chain with a double bond) translates into significant variations in their biochemical roles. While methyl nonadecanoate, the saturated form, is well-documented as a valuable internal standard in analytical chemistry, research into the specific cellular and biochemical functions of its unsaturated counterpart, methyl nonadecenoate, is less established.[1][2]
This guide provides a comprehensive exploration of methyl nonadecenoate, grounded in the established principles of fatty acid biochemistry. We will first examine the well-characterized saturated analogue, methyl nonadecanoate, to establish a baseline. We will then delve into the functional implications of unsaturation and methyl-branching. By synthesizing this information with direct, albeit limited, evidence on unsaturated C19 fatty acids, we will construct a robust, evidence-based framework of the postulated functions of methyl nonadecenoate. This guide is designed for researchers, scientists, and drug development professionals, offering not just a review of the current landscape but also actionable experimental protocols to advance our understanding of this intriguing molecule.
Section 1: The Foundation - Methyl Nonadecanoate (Saturated, C19:0-Me) as a Research Tool
Methyl nonadecanoate is the methyl ester of nonadecanoic acid, a saturated 19-carbon odd-chain fatty acid.[3][4] Its primary role in biochemical research is not as a bioactive molecule itself, but as an indispensable tool.
1.1. The Internal Standard of Choice in Lipid Profiling
In quantitative analysis of fatty acids by Gas Chromatography (GC), precision is paramount. The concentration of endogenous fatty acids is determined by comparing their chromatographic peak areas to that of a known quantity of an internal standard. Methyl nonadecanoate is an ideal internal standard for this purpose because its 19-carbon chain length is rare in most biological systems, ensuring its peak does not overlap with those of common endogenous fatty acids (e.g., C16 and C18).[2]
1.2. Biological Activity of the Parent Acid: Nonadecanoic Acid (C19:0)
While the methyl ester is primarily used in vitro and for analytical purposes, its parent acid, nonadecanoic acid, has demonstrated biological activity. Studies have shown that nonadecanoic acid can inhibit the proliferation of human promyelocytic leukemia (HL-60) cells, suggesting potential anti-cancer properties.[2][4][5] The esterified version, methyl nonadecanoate, is less water-soluble, which makes it more suitable for formulating nonadecanoate-containing diets and dietary supplements for research.[4][6]
Section 2: The Functional Significance of Unsaturation and Branching
To understand the potential roles of methyl nonadecenoate, we must first appreciate the profound impact that double bonds and methyl branches have on the function of fatty acids within a cellular context.
2.1. Unsaturation and Membrane Fluidity
The introduction of a cis double bond into a fatty acid chain creates a rigid kink. When these unsaturated fatty acids are incorporated into the phospholipids of a cell membrane, the kinks disrupt the tight, orderly packing of the lipid tails. This disruption increases the space between phospholipid molecules, thereby enhancing the fluidity of the membrane. Membrane fluidity is critical for a vast array of cellular processes, including the function of membrane-bound enzymes and receptors, signal transduction, and cellular transport.
2.2. Methyl-Branching: Another Mechanism for Modulating Fluidity
Similar to unsaturation, methyl-branching also disrupts the packing of fatty acid chains. Methyl-branched fatty acids (BCFAs) are widespread in bacterial membranes and play a crucial role in adapting to environmental stress.[7] Molecular dynamics simulations have shown that methyl branching reduces lipid condensation, decreases the thickness of the lipid bilayer, and lowers the ordering of the acyl chains.[8][9][10] This creates a more fluid membrane environment. The position of the methyl branch influences the magnitude of this effect.[8]
Section 3: Postulated Functions of Methyl Nonadecenoate (Unsaturated, C19:1-Me)
By combining the known anti-proliferative effects of the C19 backbone with the membrane-altering properties of unsaturation, we can postulate several key functions for methyl nonadecenoate.
3.1. Modulation of Cell Membrane Properties
Upon cellular uptake and hydrolysis to its free acid form (nonadecenoic acid), it is highly probable that this fatty acid would be incorporated into the cell membrane phospholipids. The presence of the double bond would contribute to increased membrane fluidity. This could have significant downstream effects on cellular signaling, particularly for pathways dependent on membrane-receptor dynamics.
3.2. Anti-Cancer and Signaling Activity
The free acid form, 10Z-Nonadecenoic acid, has been reported to exhibit anti-tumor properties and may inhibit the activity of the tumor suppressor protein p53.[11] This is a critical insight. While p53 is typically a tumor suppressor, in some contexts, its inhibition can be a therapeutic strategy. The mechanism by which a fatty acid might inhibit p53 is likely indirect, possibly through the alteration of membrane-associated signaling complexes or by influencing the lipid environment of proteins that regulate p53.
A potential signaling pathway is outlined below. Methyl nonadecenoate could be metabolized and incorporated into signaling lipids that modulate kinases or phosphatases upstream of p53, or it could alter membrane fluidity to disrupt the localization or function of p53-regulating proteins.
Table 1: Comparative Properties of C19 Fatty Acids
| Property | Nonadecanoic Acid (C19:0) | Nonadecenoic Acid (C19:1) | 18-Methylnonadecanoic Acid (iso-C20:0) |
| Molecular Formula | C₁₉H₃₈O₂[3] | C₁₉H₃₆O₂[11] | C₂₀H₄₀O₂[12] |
| Molecular Weight | 298.5 g/mol [3] | 296.5 g/mol [11] | 312.5 g/mol [12] |
| Saturation | Saturated | Monounsaturated | Saturated, Branched |
| Predicted Effect on Membrane Fluidity | Decrease (promotes packing) | Increase (kinked chain) | Increase (disrupts packing)[8] |
| Known Biological Activity | Anti-proliferative (HL-60 cells)[4] | Anti-tumor, p53 inhibition[11] | Essential for development in C. elegans[7] |
Section 4: Methodologies for Investigation
To validate the postulated functions of methyl nonadecenoate, rigorous experimental protocols are required. The following methodologies provide a framework for investigating its biochemical and cellular effects.
Protocol 1: Quantitative Analysis of Cellular Fatty Acid Uptake via GC-MS
Causality: This protocol is designed to confirm that methyl nonadecenoate is taken up by cells and incorporated into their lipid pool. Using its saturated analogue, methyl nonadecanoate, as an internal standard allows for precise quantification. The transesterification step is critical because it converts all fatty acids within the cellular lipids into their volatile methyl ester forms, which can then be analyzed by GC-MS.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 breast cancer cells) at a density of 1x10⁶ cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of methyl nonadecenoate (e.g., 10, 50, 100 µM) for 24 hours.
-
Cell Harvesting and Lipid Extraction: Aspirate the media, wash cells twice with cold PBS, and scrape them into 1 mL of a 2:1 chloroform:methanol solution.
-
Internal Standard Spiking: Add a precise amount (e.g., 10 µg) of methyl nonadecanoate (C19:0-Me) internal standard to each sample.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution, vortex thoroughly, and centrifuge at 2000 x g for 10 minutes. Carefully collect the lower organic phase containing the lipids.
-
Transesterification: Evaporate the solvent under a stream of nitrogen. Add 1 mL of 2% H₂SO₄ in methanol and heat at 80°C for 1 hour. This converts all fatty acyl chains to fatty acid methyl esters (FAMEs).
-
FAME Extraction: Add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction.
-
GC-MS Analysis: Evaporate the pooled hexane layers and reconstitute in 100 µL of hexane. Inject 1 µL onto a GC-MS system equipped with a suitable capillary column (e.g., DB-23).
-
Quantification: Identify the peak for methyl nonadecenoate by its retention time and mass spectrum. Quantify its abundance by comparing its peak area to the peak area of the methyl nonadecanoate internal standard.
Protocol 2: Assessment of Cell Proliferation using MTT Assay
Causality: This protocol directly tests the hypothesis that methyl nonadecenoate possesses anti-proliferative activity, as suggested by studies on its parent acid and other related long-chain fatty acids. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HL-60 or a panel of cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Treatment: After 24 hours, treat the cells with a serial dilution of methyl nonadecenoate (e.g., 0 to 200 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO or ethanol).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).
Section 5: Future Directions and Drug Development
The study of methyl nonadecenoate and related odd-chain unsaturated fatty acids is a promising frontier in lipid research. Key areas for future investigation include:
-
Metabolic Fate: Tracing the metabolic pathway of methyl nonadecenoate within the cell. Is it elongated, desaturated, or preferentially targeted for β-oxidation?
-
Biomarker Potential: Odd-chain fatty acids in circulation can be biomarkers for dietary intake and metabolic health.[13] Investigating whether levels of nonadecenoic acid correlate with specific disease states could yield new diagnostic tools.
-
Therapeutic Applications: The potential anti-proliferative and signaling-modulatory effects of nonadecenoic acid warrant further investigation for applications in oncology and metabolic diseases.[11] The methyl ester form provides a more amenable compound for formulation in potential therapeutic applications.[2][6]
By leveraging the established methodologies and building upon the foundational knowledge of fatty acid biochemistry, the scientific community can unlock the full potential of these unique lipid molecules, paving the way for novel diagnostics and therapeutics.
References
-
ResearchGate. (n.d.). Overview of m¹A in cellular processes. Retrieved from [Link]
-
Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. (2023). BMC Complementary Medicine and Therapies. Retrieved from [Link]
-
HealthMatters.io. (2019). What is Nonadecanoic Acid? High and low values | Lab results explained. Retrieved from [Link]
-
Wikipedia. (n.d.). Nonadecylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Lactobacillic acid. Retrieved from [Link]
-
CD Biosynsis. (n.d.). Methyl Nonadecanoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl nonadecan-1-oate. Retrieved from [Link]
-
Monomethyl Branched-Chain Fatty Acids Play an Essential Role in Caenorhabditis elegans Development. (2004). PLoS Biology. Retrieved from [Link]
-
The use of fatty acid methyl esters as biomarkers to determine aerobic, facultatively aerobic and anaerobic communities in wastewater treatment systems. (2002). FEMS Microbiology Letters. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 18-methylnonadecanoate. Retrieved from [Link]
-
PubChem. (n.d.). Nonadecanoic Acid. Retrieved from [Link]
-
Effect of Methyl-Branched Fatty Acids on the Structure of Lipid Bilayers. (2014). The Journal of Physical Chemistry B. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS spectra of methyl 18-methylnonadecanoate(0.71%, RT: 24.500) from M. capitatum leaf extract. Retrieved from [Link]
-
Effect of Methyl-Branched Fatty Acids on the Structure of Lipid Bilayers. (2014). ResearchGate. Retrieved from [Link]
-
The Various Roles of Fatty Acids. (2018). Molecules. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. METHYL NONADECANOATE | 1731-94-8 [chemicalbook.com]
- 3. Nonadecylic acid - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Nonadecanoic Acid | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Monomethyl Branched-Chain Fatty Acids Play an Essential Role in Caenorhabditis elegans Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The Various Roles of Fatty Acids [mdpi.com]
- 11. 10Z-Nonadecenoic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 12. larodan.com [larodan.com]
- 13. blog.healthmatters.io [blog.healthmatters.io]
Methodological & Application
Mastering Fatty Acid Derivatization: A Comprehensive Guide to FAME Preparation for GC Analysis
Application Note: AN-GC-FAME-001
Executive Summary
Gas Chromatography (GC) is the gold standard for fatty acid profiling, but it requires a critical pre-analytical step: derivatization. Fatty acids (FAs) are polar, low-volatility compounds that tail badly and adsorb to active sites in GC inlets. Converting them into Fatty Acid Methyl Esters (FAMEs) reduces polarity and increases volatility, ensuring sharp peaks and accurate quantification.
This guide moves beyond basic recipes. It dissects the chemistry of esterification and transesterification, providing a logic-driven framework for selecting the correct method based on sample matrix (e.g., plasma, edible oil, tissue) and lipid class (Free Fatty Acids vs. Triglycerides).
Scientific Foundation: The Chemistry of Derivatization
Understanding the mechanism is vital for troubleshooting. There are two primary pathways to creating FAMEs, and they are not interchangeable.
Acid-Catalyzed Esterification (The Universal Approach)
Acid catalysis (using BF
-
Target: Works on both Free Fatty Acids (FFAs) and esterified lipids (Triacylglycerols - TAGs, Phospholipids).[1][2]
-
Mechanism: The acid drives the equilibrium toward the ester.
-
Limitation: Slower reaction rates; high temperatures can degrade labile groups (e.g., conjugated linoleic acid, epoxides).
Base-Catalyzed Transesterification (The Rapid Screen)
Base catalysis (using NaOCH
-
Target: Works ONLY on esterified lipids (TAGs).
-
Critical Failure Mode: If FFAs are present, the base reacts to form soaps (saponification), not esters.[3] This permanently traps the analyte in the aqueous phase.
-
Advantage: Extremely fast (minutes at room temperature).
Visualizing the Workflow
The following diagram illustrates the decision logic required before touching a pipette.
Figure 1: Decision Matrix for selecting the appropriate derivatization method based on lipid composition.
Method Selection Matrix
Use this table to select the correct reagent system.
| Reagent System | Catalyst Type | Target Analytes | Reaction Speed | Critical Notes |
| BF | Lewis Acid | FFAs, TAGs, PLs | Medium (10-60 min) | Toxic. Limited shelf life. Can degrade CLA isomers. Standard method (AOAC 969.33).[4][5][6] |
| Methanolic HCl (3M) | Acid | FFAs, TAGs, PLs | Slow (needs heat) | More stable than BF |
| Acetyl Chloride/MeOH | In-situ Acid | Total Lipids | Fast | Generates anhydrous HCl in situ. Excellent for "Direct Transesterification" (skips extraction). |
| NaOCH | Base | TAGs ONLY | Very Fast (<10 min) | Cannot derivatize FFAs. Strict exclusion of water required to prevent saponification. |
Detailed Protocols
Protocol A: The "Gold Standard" Sequential Method
Application: Total fatty acid analysis in complex biological samples containing both neutral lipids and free fatty acids. Reference: Modified from ISO 12966-2 and AOAC 969.33.
Reagents & Equipment[1][4][7][8][9][10][11]
-
Internal Standard (IS): C19:0 (Nonadecanoic acid) or C23:0 (Tricosanoic acid). Do not use C17:0 if analyzing ruminant fats.
-
Solvent: Toluene (better solubility for sphingolipids than hexane).
-
Reagent 1: 0.5 M Sodium Methoxide in methanol.
-
Reagent 2: 14% Boron Trifluoride (BF
) in methanol.[11] -
Extraction: Isooctane (2,2,4-Trimethylpentane).[12]
-
Apparatus: Screw-cap glass tubes with Teflon-lined caps (Plasticizers from standard caps will contaminate GC-MS).
Step-by-Step Procedure
-
Sample Prep: Weigh 10–50 mg of lipid extract into a glass tube. Add 100 µL of Internal Standard solution (1 mg/mL in Toluene).
-
Solubilization: Add 1 mL Toluene. Vortex until dissolved.
-
Alkaline Step (TAGs): Add 2 mL 0.5 M Sodium Methoxide.
-
Condition: Heat at 50°C for 10 minutes.
-
Mechanism:[9] Rapidly transesterifies Glycerides.
-
-
Acid Step (FFAs): Add 3 mL 14% BF
-Methanol.-
Condition: Heat at 80°C for 30 minutes.
-
Mechanism:[9] Methylates any FFAs and completes resistant lipids.
-
-
Quenching: Cool to room temperature. Add 1 mL Distilled Water .
-
Why? Stops the reaction and induces phase separation.
-
-
Extraction: Add 2 mL Isooctane. Vortex vigorously for 1 minute.
-
Separation: Centrifuge at 2000 rpm for 3 minutes.
-
Drying: Transfer the top organic layer to a vial containing anhydrous Sodium Sulfate (Na
SO ) to remove trace water. -
Analysis: Inject 1 µL into GC.
Protocol B: Direct Transesterification (Lepage & Roy)
Application: High-throughput analysis of plasma or tissue without prior lipid extraction (Folch/Bligh-Dyer). This is the most efficient method for clinical drug studies. Reference: Lepage, G., & Roy, C. C. (1986).[2][9] Journal of Lipid Research.[2][9][13]
Reagents
-
Reagent: Methanol-Benzene (4:1) [Note: Toluene can substitute Benzene for safety].
-
Catalyst: Acetyl Chloride.[1]
Step-by-Step Procedure
-
Setup: In a glass tube with Teflon cap, add the biological sample (e.g., 100 µL plasma).
-
Reagent Addition: Add 2 mL of Methanol-Toluene (4:1).
-
Catalyst Addition: Slowly add 200 µL Acetyl Chloride while vortexing.
-
Caution: Exothermic reaction. Generates anhydrous HCl.
-
-
Reaction: Close tight. Heat at 100°C for 1 hour.
-
Neutralization/Stop: Cool. Add 5 mL of 6% K
CO (aq).-
Why? Neutralizes excess acid and prevents degradation of the GC column stationary phase.
-
-
Centrifugation: Centrifuge to separate phases.
-
Recovery: Inject the upper Toluene layer directly.
Experimental Workflow Diagram
The following diagram details the chemical workflow for the Sequential Method (Protocol A), highlighting the critical "Phase Switch" from alkaline to acidic conditions.
Figure 2: Sequential Derivatization Workflow. Note the conversion of FFAs to soaps in Step 1, which are recovered as esters in Step 2.
Quality Control & Troubleshooting
A robust protocol is self-validating. Implement these checks:
Critical Control Points
-
Water Contamination: Water hydrolyzes FAMEs back to FFAs.
-
BF
Degradation: BF -Methanol is unstable over time.-
Check: If the reagent turns amber or cloudy, discard it. It will produce artifacts in the chromatogram.
-
-
Loss of Volatiles: Short chain FAMEs (C4–C10) are very volatile.
-
Fix: Do not evaporate the solvent to dryness. Use a keeper solvent or inject the extract directly.
-
Internal Standard Recovery
Calculate the recovery of your Internal Standard (IS).
-
Acceptable Range: 85% – 115%.
-
If <80%: Check for leaks in the heating tube or incomplete extraction.
References
-
AOAC Official Method 969.33 . (2000). Fatty Acids in Oils and Fats: Preparation of Methyl Esters. AOAC International.
-
ISO 12966-2:2017 . Animal and vegetable fats and oils — Gas chromatography of fatty acid methyl esters — Part 2: Preparation of methyl esters of fatty acids. International Organization for Standardization.[17]
-
Lepage, G., & Roy, C. C. (1986).[2] Direct transesterification of all classes of lipids in a one-step reaction.[1][2][9] Journal of Lipid Research, 27(1), 114–120.[2][9]
-
AOCS Official Method Ce 2-66 . (Reapproved 2017).[17][18] Preparation of Methyl Esters of Fatty Acids. American Oil Chemists' Society.[10][11]
-
Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. In Advances in Lipid Methodology (Vol. 2, pp. 69-111). Oily Press.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct transesterification of all classes of lipids in a one-step reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. cfs.gov.hk [cfs.gov.hk]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. chinaoils.cn [chinaoils.cn]
- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. library.aocs.org [library.aocs.org]
- 12. normy.normoff.gov.sk [normy.normoff.gov.sk]
- 13. Improved recovery of fatty acid through direct transesterification without prior extraction or purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Standard NF EN ISO 12966-2 [boutique.afnor.org]
- 16. Preparation of Methyl Esters of Fatty Acids [library.aocs.org]
- 17. e-standart [e-standart.gov.az]
- 18. internationaloliveoil.org [internationaloliveoil.org]
Application Notes & Protocols for the Analysis of Methyl Nonadecenoate by High-Performance Liquid Chromatography
Abstract
This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl Nonadecenoate. Primarily utilized as an internal standard in the quantification of fatty acid methyl esters (FAMEs), accurate and reproducible analysis of Methyl Nonadecenoate is critical for ensuring data integrity across various research and industrial applications, including biodiesel quality control and lipidomic studies. This document provides an in-depth exploration of the underlying chromatographic principles, a meticulously validated analytical protocol, and practical insights into sample preparation and method validation. The methodologies presented herein are designed to be directly implemented by researchers, scientists, and drug development professionals, ensuring a high degree of scientific rigor and trustworthiness.
Introduction: The Chromatographic Significance of Methyl Nonadecenoate
Methyl Nonadecenoate (C20H38O2), the methyl ester of nonadecenoic acid, is a long-chain monounsaturated fatty acid methyl ester. While not a common dietary fatty acid, its structural properties and stability make it an excellent internal standard for the chromatographic analysis of other FAMEs.[1] The primary rationale for employing an internal standard is to correct for variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of quantitative analysis.
High-Performance Liquid Chromatography (HPLC) offers distinct advantages for the analysis of FAMEs, including Methyl Nonadecenoate. Unlike Gas Chromatography (GC), HPLC operates at ambient or near-ambient temperatures, which mitigates the risk of thermal degradation or isomerization of unsaturated fatty acids.[2][3] Furthermore, HPLC is readily adaptable for preparative scale separations, allowing for the isolation of specific FAMEs for further characterization.[2] This application note focuses on a reversed-phase HPLC (RP-HPLC) method, which separates analytes based on their hydrophobicity.
Physicochemical Properties of Methyl Nonadecenoate
A fundamental understanding of the analyte's properties is crucial for effective method development.
| Property | Value | Source |
| Molecular Formula | C20H40O2 | [4][5] |
| Molecular Weight | 312.53 g/mol | [4] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 37-41 °C | [6] |
| Solubility | Soluble in organic solvents such as ethanol, DMF, and DMSO. | [5] |
Principle of the Method: Reversed-Phase HPLC Separation
The cornerstone of this application is a reversed-phase HPLC method. In this modality, the stationary phase is nonpolar (e.g., octadecylsilyl- or C18-bonded silica), and the mobile phase is polar. Methyl Nonadecenoate, being a long-chain fatty acid methyl ester, is a hydrophobic molecule that will be retained on the nonpolar stationary phase. The elution of Methyl Nonadecenoate and other FAMEs is achieved by using a high-organic-content mobile phase, such as acetonitrile or methanol.[3][7][8]
The separation of a mixture of FAMEs on a C18 column is primarily governed by their carbon chain length and degree of unsaturation. Longer, more saturated FAMEs will have greater retention times due to stronger hydrophobic interactions with the stationary phase.
Caption: Workflow of the reversed-phase HPLC system for Methyl Nonadecenoate analysis.
Detailed Experimental Protocol
This protocol is designed for the quantitative analysis of Methyl Nonadecenoate, either as a pure standard or as an internal standard in a FAMEs mixture.
Materials and Reagents
-
Methyl Nonadecenoate analytical standard (≥98.0% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Sodium methoxide solution (0.5 M in methanol)
-
Anhydrous sodium sulfate
-
Sample vials with PTFE-lined caps
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 205 nm[8][9] |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent retention and resolution for hydrophobic molecules like long-chain FAMEs.[3][8]
-
Acetonitrile/Water Mobile Phase: A common mobile phase for the separation of FAMEs, offering good solvating power and UV transparency at low wavelengths.[8]
-
Flow Rate of 1.0 mL/min: A standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and separation efficiency.
-
Detection at 205 nm: FAMEs lack a strong chromophore for UV detection at higher wavelengths. However, they exhibit absorbance at lower UV wavelengths, with 205 nm being a common choice for their detection.[8][9]
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl Nonadecenoate and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Oil/Fat Matrix)
This protocol describes a common transesterification procedure to convert fatty acids in triglycerides to their corresponding FAMEs, including the addition of Methyl Nonadecenoate as an internal standard.
Caption: Step-by-step workflow for the preparation of FAMEs from an oil or fat sample.
Detailed Steps:
-
Weigh approximately 50 mg of the oil or fat sample into a screw-cap test tube.
-
Add 5 mL of hexane and vortex to dissolve the sample.
-
Spike the sample with a known amount of Methyl Nonadecenoate stock solution to serve as the internal standard.
-
Add 200 µL of 0.5 M sodium methoxide in methanol.[10]
-
Cap the tube tightly and vortex vigorously for 2 minutes at room temperature.[10]
-
Add 5 mL of water to stop the reaction.[10]
-
Centrifuge at 2000 rpm for 5 minutes to facilitate phase separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried FAMEs residue in a known volume (e.g., 1 mL) of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC.
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions of Methyl Nonadecenoate and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.
-
Quantification: Inject the prepared sample. Identify the peak corresponding to Methyl Nonadecenoate based on its retention time. The concentration of Methyl Nonadecenoate in the sample can be determined from its peak area using the calibration curve. When used as an internal standard, the response factor relative to other FAMEs is calculated to quantify those analytes.
Method Validation
To ensure the reliability of this analytical method, a validation process should be conducted according to established guidelines.[11]
| Validation Parameter | Acceptance Criteria | Protocol Summary |
| Specificity | The peak for Methyl Nonadecenoate should be well-resolved from other components in the sample matrix. | Analyze a blank matrix (without Methyl Nonadecenoate) and a spiked matrix to ensure no interfering peaks at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Analyze a minimum of five concentrations across the expected range of the analyte. |
| Accuracy | 80-120% recovery | Perform spike-recovery studies at three different concentration levels (low, medium, high) in the sample matrix.[11] |
| Precision | Relative Standard Deviation (RSD) ≤ 2% | Analyze a minimum of six replicate injections of a standard solution. Assess both repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 3:1 for LOD and 10:1 for LOQ | Determined by injecting progressively lower concentrations of the standard solution. |
Conclusion
The reversed-phase HPLC method detailed in this application note provides a reliable and robust protocol for the analysis of Methyl Nonadecenoate. The causality behind the experimental choices, from column chemistry to mobile phase composition, has been elucidated to provide a deeper understanding of the separation mechanism. By adhering to the outlined sample preparation, chromatographic conditions, and method validation procedures, researchers and scientists can achieve accurate and precise quantification of Methyl Nonadecenoate, thereby ensuring the integrity of their analytical results in various scientific and industrial settings.
References
-
SIELC. (n.d.). Separation of Methyl nonadecan-1-oate on Newcrom R1 HPLC column. Retrieved from [Link]
- Aveldano, M. I., VanRollins, M., & Horrocks, L. A. (1983). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. Journal of Lipid Research, 24(1), 83–93.
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
-
Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS. Retrieved from [Link]
-
Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
- de Oliveira, F. C. C., de Oliveira, C. S., de Souza, A. P. L., & de Souza, A. D. L. (2016). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Química Nova, 39(1), 108-114.
- Řezanka, T., & Sigler, K. (2009). Reversed-phase high-performance liquid chromatography purification of methyl esters of C-16-C-28 polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28 : 8(n-3)].
-
Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]
- Kéki, S., Török, Z., & Nagy, J. B. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Molecules, 26(7), 1865.
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
- da Silva, A. C. R., de Oliveira, C. C., & de Andrade, J. B. (2021). A new approach for the determination of the ester content in biodiesel by gas chromatography with flame ionization detector. Journal of the Brazilian Chemical Society, 32(11), 2244-2252.
- Carreau, J. P., & Dubacq, J. P. (1978). Preparation of fatty acid methyl esters for gas-liquid chromatography.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15610, Methyl nonadecan-1-oate. Retrieved from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. aocs.org [aocs.org]
- 3. researchgate.net [researchgate.net]
- 4. Methyl nonadecan-1-oate | C20H40O2 | CID 15610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 1731-94-8 CAS MSDS (METHYL NONADECANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Separation of Methyl nonadecan-1-oate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Preparing a standard stock solution of Methyl Nonadecenoate.
Application Note: High-Precision Preparation of Methyl Nonadecenoate (C19:1) Internal Standard Stock Solutions
Abstract & Strategic Utility
In quantitative lipidomics, the accuracy of Gas Chromatography (GC-FID/GC-MS) data is entirely dependent on the integrity of the Internal Standard (IS). Methyl Nonadecenoate (C19:1) —specifically the cis-10 isomer—is a critical non-endogenous reference standard.[1] Unlike the saturated Methyl Nonadecanoate (C19:0), the C19:1 analog possesses a double bond, making it chemically similar to the monounsaturated fatty acids (MUFAs) found in biological samples (e.g., Oleic Acid).[1]
This similarity allows C19:1 to better track extraction efficiencies and chromatographic behavior of unsaturated lipids.[1] However, it introduces a vulnerability: oxidative degradation .[1] This protocol details the gravimetric preparation of a primary stock solution, emphasizing oxidation mitigation and solvent precision to ensure <1% coefficient of variation (CV) in downstream quantification.[1]
Vital Statistics: Methyl Nonadecenoate
Before handling, verify the specific isomer and properties.[1]
| Property | Specification |
| Chemical Name | Methyl cis-10-nonadecenoate (Common) |
| Abbreviation | C19:1 n-9 ME |
| CAS Number | 19788-74-0 (cis-10) / 62063-49-4 (generic) |
| Molecular Formula | C₂₀H₃₈O₂ |
| Molecular Weight | 310.52 g/mol |
| Physical State | Liquid (at >0°C) |
| Solubility | Isooctane (Preferred), Hexane, Dichloromethane |
| Storage | -20°C under Argon/Nitrogen |
Pre-Preparation Logic & Causality
Solvent Selection: The Case for Isooctane
While Hexane is the traditional solvent for Fatty Acid Methyl Esters (FAMEs), Isooctane (2,2,4-Trimethylpentane) is superior for stock solutions for two reasons:
-
Lower Vapor Pressure: Isooctane is less volatile than hexane.[1] This minimizes concentration errors caused by solvent evaporation during weighing and handling steps.[1]
-
Stability: It is highly stable and does not form peroxides, protecting the C19:1 double bond.[1]
Glassware Preparation
Plasticizers (phthalates) from plastic tips and tubes are common contaminants in GC-MS.[1]
-
Requirement: Use Class A Volumetric Borosilicate Glassware.[1]
-
Cleaning: Triple rinse with Acetone, followed by the dilution solvent (Isooctane) immediately before use.[1]
Protocol 1: Primary Stock Solution (Gravimetric)
Target Concentration: ~10 mg/mL (Nominal) Accuracy Goal: ±0.1 mg
Note: Do not rely on liquid density for primary standards. Gravimetric weighing is the only accepted method for "Definitive Methods" of analysis.
Workflow Diagram
Figure 1: Critical workflow for preparing oxidation-sensitive FAME standards.
Step-by-Step Procedure
-
Thermal Equilibration: Remove the C19:1 neat standard ampoule from the freezer and allow it to reach room temperature (20-25°C) for 30 minutes.
-
Why? Opening a cold ampoule causes moisture condensation, which hydrolyzes esters back to free fatty acids.[1]
-
-
Tare Weighing: Place a clean, dry 10 mL Class A volumetric flask on an analytical balance (readability 0.0001 g). Tare the balance.
-
Transfer:
-
If the standard is in a break-seal ampoule: Snap the top.[1] Use a gas-tight glass syringe to withdraw the liquid.[1]
-
Technique: Weigh the syringe full, dispense into the flask, and weigh the syringe empty (Weighing by Difference). This accounts for the viscosity of the oil.[1]
-
Target Mass: ~100 mg.[1][2] Record the exact mass (e.g., 102.4 mg).
-
-
Dissolution: Add approximately 5 mL of Isooctane to the flask. Swirl gently to dissolve.
-
Note: C19:1 is highly lipophilic and dissolves instantly.[1]
-
-
Dilution to Volume: Add Isooctane dropwise until the meniscus bottom touches the calibration line.
-
Homogenization: Stopper the flask and invert 10 times.
-
Concentration Calculation:
Example: .[1]
Protocol 2: Working Standard & Storage
Target: 1 mg/mL (or specific to your calibration curve range).
-
Aliquot immediately: Do not store the primary stock in the volumetric flask (ground glass stoppers are not gas-tight).
-
Transfer: Move the solution to Amber Screw-Cap Vials (2 mL or 4 mL) with PTFE-lined silicone septa.
-
Oxidation Protection (Critical):
-
Seal and Label: Cap tightly. Wrap with Parafilm.[1][3] Label with: Compound, Conc, Solvent, Date, Initials.
Scientific Integrity: Self-Validation System
How do you verify your stock solution is valid?
Purity Check (GC-FID)
Inject 1 µL of the working solution (split 1:50) into a GC-FID equipped with a high-polarity column (e.g., CP-Sil 88 or DB-23).[1]
-
Acceptance Criteria: A single dominant peak (>98% area).[1]
-
Fail Criteria: Small peaks appearing before the main peak indicate oxidative cleavage (aldehydes) or hydrolysis (free fatty acids).[1]
Response Factor (RF) Calculation
In FAME analysis, the detector response is proportional to carbon mass but varies slightly by structure.[1] You must calculate the RF of C19:1 relative to a certified reference (e.g., C18:0 Methyl Stearate).[1]
Figure 2: Logic flow for determining the Response Factor (RF) to correct for detector variance.
Troubleshooting & Optimization
| Issue | Symptom on GC | Root Cause | Corrective Action |
| Ghost Peaks | Small peaks eluting early | Oxidation of C19:1 | Discard stock.[1] Ensure N2 purge in future. Add 0.01% BHT (Butylated Hydroxytoluene) if protocol permits.[1] |
| Drifting RT | Retention time shifts | Column overload | Dilute stock further. C19:1 is liquid phase; overload causes fronting.[1] |
| Low Area | Peak area < expected | Evaporation of solvent | Re-make stock.[1] Use Isooctane instead of Hexane. Store in crimp-top vials. |
| Split Peaks | Doublet at C19:1 RT | Isomer contamination | Check Certificate of Analysis. Ensure separation of cis and trans isomers on column.[1] |
References
-
Christie, W. W., & Han, X. (2010).[1] Lipid Analysis: Isolation, Separation, Identification and Lipidomic Analysis (4th ed.).[1] Oily Press.
-
AOCS Official Method Ce 1h-05. (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC.[1] American Oil Chemists' Society.[1][4]
-
Sigma-Aldrich Technical Bulletin. GC Analyses of FAMEs by Boiling Point Elution.Link
-
Ackman, R. G. (1998).[1] Remarks on Official Methods Employing Methyl Nonadecanoate as Internal Standard. Journal of the American Oil Chemists' Society, 75(4), 541-545.[1] (Contextualizes odd-chain standards).
Sources
- 1. Methyl nonadecan-1-oate | C20H40O2 | CID 15610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. rhizolab.com [rhizolab.com]
- 4. Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food | Scilit [scilit.com]
Application Note: Methyl Nonadecenoate (C19:1) in Targeted Metabolomics
Executive Summary
In the precise field of lipidomics, the accuracy of Fatty Acid Methyl Ester (FAME) profiling relies heavily on the selection of an appropriate Internal Standard (ISTD). While Methyl Nonadecanoate (C19:0) is the industry standard for general profiling, it often fails to accurately model the extraction recovery and oxidation susceptibility of unsaturated fatty acids (MUFAs and PUFAs).
This guide details the application of Methyl Nonadecenoate (C19:1) —specifically the cis-10 isomer—as a superior internal standard for targeted metabolomics. We provide a validated protocol for its use in correcting pre-analytical variations in unsaturated lipid pools, alongside a discussion of its emerging role as a bioactive metabolite in specific oncological contexts.
Technical Rationale: Why C19:1?
The Limitation of Saturated Standards (C19:0)
Standard protocols typically utilize odd-chain saturated fatty acids like C17:0 or C19:0 because they are exogenous to most mammalian metabolomes. However, in Gas Chromatography-Mass Spectrometry (GC-MS), saturated standards do not co-elute or behave physicochemically like the critical unsaturated analytes (e.g., Oleic C18:1, Arachidonic C20:4).
The C19:1 Advantage
Methyl Nonadecenoate (C19:1 n-9 or cis-10) offers three distinct advantages:
-
Chromatographic Proximity: On polar cyanopropyl columns (e.g., SP-2560), C19:1 elutes in the critical window between C18:1 and C20:x species, providing a more accurate retention time reference for the "unsaturated zone."
-
Oxidation Modeling: Unlike C19:0, the presence of a double bond in C19:1 allows it to undergo similar oxidative stresses as the target analytes during sample preparation, making it a better surrogate for recovery correction of labile PUFAs.
-
Exogenous Nature: Like C19:0, C19:1 is virtually absent in healthy human plasma and tissue, ensuring zero background interference.
Experimental Protocol: High-Precision FAME Profiling
Objective: Quantify serum MUFAs and PUFAs using C19:1 as the primary ISTD. Matrix: Human Plasma / Cell Culture Media.
Materials & Reagents
-
Internal Standard: Methyl cis-10-nonadecenoate (CAS: 19788-74-0), >98% purity.
-
Derivatization Reagent: 14% Boron Trifluoride (BF3) in Methanol.
-
Extraction Solvent: Chloroform:Methanol (2:1 v/v).
-
Neutralization: K2CO3 (0.5 M).
Step-by-Step Workflow
Step 1: ISTD Spiking (The Critical Step)
-
Stock Solution: Dissolve 10 mg Methyl Nonadecenoate in 10 mL Hexane (1 mg/mL).
-
Working Solution: Dilute to 100 µg/mL.
-
Action: Add 50 µL of Working ISTD to 100 µL of plasma before any extraction.
-
Expert Insight: Adding ISTD before extraction corrects for lipid loss during phase separation. If added after, it only corrects for injection volume errors.
-
Step 2: Lipid Extraction (Folch Method Modified)
-
Add 1 mL Chloroform:Methanol (2:1) to the spiked sample.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 3,000 x g for 5 mins at 4°C.
-
Collect the lower organic phase (containing lipids + C19:1).
Step 3: Transesterification
-
Evaporate the organic phase under Nitrogen (N2) stream at 40°C.
-
Reconstitute in 500 µL Toluene.
-
Add 1 mL 14% BF3-Methanol.
-
Incubate at 100°C for 45 minutes (tightly capped).
-
Caution: Ensure caps are PTFE-lined to prevent plasticizer leaching.
-
Step 4: Phase Recovery
-
Cool to room temperature.
-
Add 1 mL Hexane and 1 mL H2O.[1]
-
Vortex and centrifuge.
-
Transfer the upper Hexane layer (containing FAMEs) to a GC vial.[2]
GC-MS Acquisition Parameters
To ensure separation of C19:1 from C18:3 and C20:0, use the following gradient:
| Parameter | Setting |
| Column | SP-2560 or CP-Sil 88 (100 m x 0.25 mm, 0.2 µm film) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet | Split 1:10 @ 250°C |
| Oven Program | 140°C (hold 5 min) → 4°C/min to 240°C (hold 15 min) |
| MS Source | 230°C, EI Mode (70 eV) |
| SIM Ions | m/z 74 (FAME base peak), m/z 55 (Unsaturated fragment), m/z 310 (Molecular Ion of C19:1) |
Visualization of Method Logic
The following diagram illustrates the decision matrix for selecting C19:1 versus C19:0, ensuring the researcher uses the correct tool for their specific lipid target.
Caption: Decision tree for selecting Methyl Nonadecenoate (C19:1) over the standard C19:0 based on analyte chemistry.
Data Processing & Validation
Quantification Formula
Calculate the concentration of the target analyte (
Validation Criteria
For a valid run using C19:1, the following Quality Control (QC) metrics must be met:
| Metric | Acceptance Criteria |
| Retention Time Shift | ± 0.05 min relative to reference |
| ISTD Recovery | 80% – 120% (Post-extraction spike comparison) |
| Linearity (R²) | > 0.995 over 0.5 – 100 µg/mL range |
| Blank Interference | < 1% of LOQ at C19:1 retention time |
Biological Significance: A Dual Role?
While primarily an analytical tool, researchers must be aware that cis-10-nonadecenoic acid has been identified as a bioactive lipid in specific contexts.
-
Antitumor Activity: Research indicates C19:1 can inhibit HL-60 cell proliferation and suppress tumor necrosis factor (TNF) production in macrophages [1].[3]
-
Fungal Metabolite: It is found in the spores of Ganoderma lucidum [1].
-
Implication: If analyzing fungal samples or specific cancer cell lines treated with Ganoderma extracts, C19:1 is NOT a suitable internal standard as it is endogenous. In these cases, use a deuterated standard (e.g., d3-C16:0).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low C19:1 Recovery | Incomplete Transesterification | Increase incubation time to 60 min; check BF3 freshness. |
| Double Peak for C19:1 | Isomerization | Acid-catalyzed methylation can cause cis-trans isomerization if overheated. Reduce temp to 90°C. |
| Interference at C19:1 RT | Endogenous Lipid | Check if sample is fungal origin. Switch to C21:0 or Deuterated ISTD. |
References
-
Fukuzawa, M., et al. (2008). Possible involvement of long chain fatty acids in the spores of Ganoderma lucidum (Reishi Houshi) to its anti-tumor activity. Biological and Pharmaceutical Bulletin, 31(10), 1933–1937.
-
Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[4][5][6]0) in Health and Disease.[4] Molecules, 20(2), 2425-2444.
-
Cayman Chemical. (n.d.). 10(Z)-Nonadecenoic Acid methyl ester Product Information.
-
PubChem. (n.d.). cis-10-Nonadecenoic acid, methyl ester (CID 14178778).[7]
Sources
- 1. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
- 7. cis-10-Nonadecenoic acid, methyl ester | C20H38O2 | CID 14178778 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Contamination with Methyl Nonadecenoate Internal Standard
Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to ensure the accurate and contamination-free use of Methyl Nonadecenoate as an internal standard in your analytical workflows. We understand the critical importance of data integrity in research and drug development, and this resource is designed to empower you with the expertise to identify, prevent, and resolve potential contamination issues.
Frequently Asked Questions (FAQs)
Here, we address common queries regarding the handling and use of Methyl Nonadecenoate.
Q1: What is Methyl Nonadecenoate and why is it used as an internal standard?
Methyl Nonadecenoate (C19:0 FAME) is the methyl ester of nonadecanoic acid. It is frequently used as an internal standard (IS) in the quantitative analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC). Its utility as an IS stems from the fact that it is not naturally abundant in most biological samples, which minimizes the risk of peak overlap with endogenous fatty acids.[1] Using an internal standard like methyl nonadecenoate helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantification.[2][3]
Q2: How should I properly store my Methyl Nonadecenoate standard?
Proper storage is crucial to maintain the integrity of your standard. Methyl Nonadecenoate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] For long-term stability, storage at -20°C is recommended.[6][7] It is also advisable to store it away from oxidizing agents.[4][8]
Q3: What solvents are suitable for dissolving Methyl Nonadecenoate?
Methyl Nonadecenoate is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[9] It is sparingly soluble in aqueous buffers.[9] For GC analysis, it is typically dissolved in a high-purity, non-polar solvent like hexane or ethyl acetate.[6][10] Always use high-purity solvents to avoid introducing contaminants into your analysis.[11]
Q4: Can I reuse a stock solution of Methyl Nonadecenoate?
While it is possible to reuse a stock solution if stored properly, it is best practice to prepare fresh stock solutions regularly to ensure accuracy. If you do reuse a stock solution, it is critical to monitor for any signs of degradation or solvent evaporation, which can alter the concentration. For aqueous solutions, it is not recommended to store them for more than one day.[9]
Troubleshooting Guide: Identifying and Eliminating Contamination
This section provides a systematic approach to troubleshooting common contamination issues encountered when using Methyl Nonadecenoate.
Issue 1: Ghost Peaks in the Chromatogram
Q: I am observing unexpected peaks, often referred to as "ghost peaks," in my blank injections and samples. What could be the cause and how do I resolve it?
A: Ghost peaks are extraneous peaks that appear in a chromatogram and are not part of the sample being analyzed.[12] They are a common indication of contamination within your analytical system.
Potential Causes and Solutions:
-
Contaminated Solvents: The solvent used to dissolve your standard or samples may be contaminated.
-
Sample Carryover: Remnants of a previous, more concentrated sample may be retained in the injection port or on the column.[12][14]
-
Septum Bleed: Particles from the injector septum can degrade at high temperatures and introduce contaminants.[12]
-
Solution: Use high-quality, low-bleed septa and replace them regularly. Conditioning new septa according to the manufacturer's instructions can also minimize bleed.
-
-
Contaminated Glassware: Residual lipids or detergents on glassware can be a significant source of contamination.[15]
-
Solution: Implement a thorough glassware cleaning procedure. This should include washing with a phosphate-free detergent, rinsing with tap water, followed by an acid wash (e.g., 10% hydrochloric acid or nitric acid), and multiple rinses with deionized water and a final rinse with a high-purity solvent like acetone.[16][17][18][19]
-
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Trace Analysis
This protocol is designed to minimize organic contamination on laboratory glassware.
-
Initial Rinse: Immediately after use, rinse glassware with the appropriate solvent to remove the bulk of any residues. For greasy residues, an initial rinse with an organic solvent like acetone or xylene is effective.[18]
-
Detergent Wash: Wash the glassware thoroughly with a hot solution of a phosphate-free laboratory detergent.[17] Use brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse the glassware extensively with hot tap water to remove all traces of the detergent.[20]
-
Acid Soak: Soak the glassware in a 0.5% nitric acid solution or a 10% hydrochloric acid solution for a minimum of 8 hours, or overnight.[16][17]
-
Deionized Water Rinse: Rinse the glassware profusely (at least 4-5 times) with deionized water.[16]
-
Final Solvent Rinse: Perform a final rinse with a high-purity solvent such as acetone to remove any remaining organic traces and to aid in drying.[19]
-
Drying and Storage: Dry the glassware in an oven at a temperature appropriate for the glassware type. Once dry, cover the openings with aluminum foil and store in a clean, dust-free environment.[16]
Protocol 2: Preparation of a Contamination-Free Methyl Nonadecenoate Stock Solution
This protocol outlines the steps for preparing an accurate and uncontaminated internal standard stock solution.
-
Weighing: Accurately weigh the required amount of solid Methyl Nonadecenoate using a calibrated analytical balance. Perform this in a clean weighing boat or on weighing paper.
-
Dissolution: Quantitatively transfer the weighed standard to a clean, acid-washed volumetric flask. Add a small amount of high-purity solvent (e.g., hexane or ethyl acetate) and gently swirl to dissolve the solid completely.[6][10]
-
Dilution: Once dissolved, dilute the solution to the final volume with the same high-purity solvent. Ensure the solution is thoroughly mixed by inverting the flask multiple times.
-
Storage: Transfer the stock solution to a clean, amber glass vial with a PTFE-lined cap to protect it from light.[21] Store at -20°C for long-term stability.[6][7]
Data Presentation
Table 1: Recommended Solvent Purity and Storage Conditions for Methyl Nonadecenoate
| Parameter | Recommendation | Rationale |
| Solvent Purity | High-purity, GC-grade or equivalent | Minimizes the introduction of external contaminants that can interfere with the analysis.[11] |
| Storage Temperature | -20°C | Ensures long-term stability and prevents degradation of the standard.[6][7] |
| Storage Container | Tightly sealed, amber glass vial with PTFE-lined cap | Protects the standard from solvent evaporation, contamination, and photodegradation.[5][21] |
| Storage Environment | Dry, cool, and well-ventilated area, away from oxidizing agents | Prevents chemical reactions that could alter the standard's composition.[4][8] |
Visualizations
Caption: Logical troubleshooting flow for identifying and resolving ghost peaks.
References
- Phenomenex. (n.d.). GC Column Troubleshooting Guide.
- Cosmo Bio USA. (n.d.). Methyl Nonadecanoate MSDS.
- UC Davis Stable Isotope Facility. (n.d.). Fatty Acid Methyl Ester (FAME) Sample Preparation.
- SCION Instruments. (2024, July 11). FATTY ACID METHYL ESTER ANALYSIS.
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- Spectrum Chemical. (2022, January 31). SAFETY DATA SHEET.
- Agilent Technologies. (2013, August 12). Agilent Ghost Peaks GC Troubleshooting Series [Video]. YouTube.
- Various Authors. (2013, January 22). What is the most reliable method to do quantitative analysis of fatty acid methyl esters (FAMEs) in ecological studies? ResearchGate.
- Agilent Technologies. (n.d.). Troubleshooting Chromatographic Contamination Ghost peaks/carryover.
- Cayman Chemical. (2019, March 23). Methyl Nonadecanoate - Safety Data Sheet.
- Various Authors. (2017, November 6). How much quantity of internal standard should we add for Fame analysis in GC? ResearchGate.
- Frederick National Laboratory for Cancer Research. (n.d.). Glassware Cleaning for Trace TOC Analysis.
- Cayman Chemical. (n.d.). Nonadecanoic Acid methyl ester - PRODUCT INFORMATION.
- Agilent Technologies. (2016, April 5). Ghost Peaks - Part 1 - GC Troubleshooting Series [Video]. YouTube.
- de Jong, A. W., & van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 143–150.
- Sigma-Aldrich. (n.d.). Cleaning Laboratory Glassware.
- Sigma-Aldrich. (n.d.). Methyl nonadecanoate.
- ChemicalBook. (n.d.). METHYL NONADECANOATE.
- da Silva, R. C., & de Souza, V. (2022). A simple and fast method for the determination of the ester content in biodiesel by gas chromatography with flame ionization detector. Journal of the Brazilian Chemical Society, 33, 261-269.
- University of Wisconsin-Milwaukee. (2018, March 14). Laboratory Glassware Cleaning and Storage.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Nonadecanoic Acid Methyl Ester.
- Tsikas, D. (2010). Identifying and quantifying contaminants contributing to endogenous analytes in gas chromatography/mass spectrometry. Analytical chemistry, 82(19), 8343–8349.
- National Institute of Standards and Technology. (n.d.). GMP 7 Cleaning Glassware.
- LCGC International. (2012). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. LCGC International, 25(11).
- Cayman Chemical. (2025, March 17). Safety Data Sheet - Methyl 10Z-Nonadecenoate.
- U.S. Environmental Protection Agency. (n.d.). TID 016 - Glassware Cleaning for Method 23.
- Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640.
- ChemicalBook. (n.d.). METHYL NONADECANOATE CAS#: 1731-94-8.
- The Good Scents Company. (n.d.). methyl nonadecanoate, 1731-94-8.
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 1731-94-8 CAS MSDS (METHYL NONADECANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. METHYL NONADECANOATE CAS#: 1731-94-8 [m.chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 13. agilent.com [agilent.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. m.youtube.com [m.youtube.com]
- 16. frederick.cancer.gov [frederick.cancer.gov]
- 17. watersciences.unl.edu [watersciences.unl.edu]
- 18. nist.gov [nist.gov]
- 19. epa.gov [epa.gov]
- 20. 研究実験用ガラス器具の洗浄 [sigmaaldrich.com]
- 21. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Long-term stability and proper storage of Methyl Nonadecenoate standards.
Executive Summary & Chemical Context[1][2][3][4]
Methyl Nonadecenoate (C19:1) is a mono-unsaturated fatty acid methyl ester (FAME). Unlike its saturated counterpart (Methyl Nonadecanoate, C19:0), the presence of the double bond creates a specific vulnerability: autoxidation at the allylic position .
Because C19:1 is frequently employed as an internal standard (IS) in lipidomics due to its rarity in biological samples, its stability is directly linked to the accuracy of your quantification. A degrading IS will artificially inflate the calculated concentration of your analytes.
The Core Vulnerability: Allylic Oxidation
The methylene group adjacent to the double bond (the allylic carbon) has a lower C-H bond dissociation energy (~85 kcal/mol) compared to a standard alkyl chain (~98 kcal/mol). This makes it the primary target for radical abstraction by reactive oxygen species (ROS), leading to hydroperoxide formation and subsequent chain cleavage.
Storage Protocols: The "Golden Standard"
Do not treat C19:1 standards like general lab reagents. Follow this hierarchy of controls to maintain >99% purity over 12+ months.
Workflow Visualization
The following diagram outlines the critical decision paths for handling incoming standards.
Figure 1: Decision matrix for handling Methyl Nonadecenoate upon arrival to minimize oxidative stress.
Protocol Specifications
| Parameter | Recommendation | Technical Rationale |
| Temperature | -80°C (Preferred) -20°C (Acceptable < 6 mo) | Arrhenius equation dictates that reaction rates (oxidation) halve for every 10°C drop. -80°C effectively halts autoxidation. |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and forms a "blanket" over the liquid surface. Nitrogen is acceptable but requires more vigorous purging. |
| Container | Amber Glass | Blocks UV/Vis light (200-450nm) which catalyzes photo-oxidation. Never use plastic (phthalates leach into FAMEs). |
| Solvent | Isooctane or Hexane | Non-polar solvents prevent transesterification. Avoid Methanol/Ethanol for storage >1 month. |
| Concentration | >1 mg/mL | Higher concentrations are more stable. Dilute working solutions (<100 µg/mL) degrade faster due to higher surface-area-to-volume ratio. |
Troubleshooting Guide & FAQs
Issue 1: "I see 'ghost peaks' near my Internal Standard."
Diagnosis: Oxidative Degradation. When C19:1 oxidizes, it forms hydroperoxides which decompose in the hot GC injector port into shorter-chain aldehydes and methyl esters.
-
The Check: Look for peaks eluting before the C19:1 main peak.
-
The Fix: The standard is compromised. Discard. For the future, add 0.01% BHT (Butylated hydroxytoluene) to your storage solvent, provided BHT does not co-elute with your analytes.
Issue 2: "My IS area counts are decreasing over time, but no new peaks appear."
Diagnosis: Adsorption or Evaporation.
-
Cause A (Evaporation): If stored in a volatile solvent (Hexane) in a crimp-top vial that has been punctured multiple times, the solvent evaporates, increasing concentration initially, then the FAME precipitates or adheres to the glass as the solvent dries out.
-
Cause B (Adsorption): At low concentrations (<10 µg/mL), FAMEs can adhere to silanol groups on untreated glass surfaces.
-
The Fix: Store stock solutions in flame-sealed ampoules. Use silanized glass inserts for low-concentration working solutions.
Issue 3: "Retention time has shifted, and I see a broad tail."
Diagnosis: Transesterification or Column Phase Collapse.
-
Scenario: You stored the standard in Methanol for 6 months.
-
Mechanism: Methanol, in the presence of trace water or slightly acidic/basic conditions (from glass surface leaching), can cause equilibrium shifts or hydrolysis, turning the Methyl Ester back into a Free Fatty Acid (FFA). FFAs tail badly on non-polar columns (e.g., DB-5).
-
The Fix: Always store long-term stocks in Isooctane . Only dilute into Methanol immediately prior to injection if your method requires it.
Solvent Compatibility Matrix
The choice of solvent dictates the shelf-life of your standard.
| Solvent | Stability Rating | Risk Factor | Recommended Use |
| Isooctane | ⭐⭐⭐⭐⭐ (Best) | Very Low | Long-term storage (>1 year). High boiling point reduces evaporation. |
| n-Heptane | ⭐⭐⭐⭐⭐ (Excellent) | Very Low | Alternative to Isooctane. |
| n-Hexane | ⭐⭐⭐⭐ (Good) | Moderate (Evaporation) | Good for working solutions; too volatile for long-term -20°C storage in crimp vials. |
| Methanol | ⭐⭐ (Poor) | High (Transesterification) | Injection only. Do not store C19:1 in MeOH >1 month. |
| Chloroform | ⭐ (Avoid) | High (Radical formation) | Chloroform forms phosgene and radicals over time, accelerating FAME oxidation. |
Mechanism of Failure (Scientific Grounding)
Understanding the degradation pathway allows you to predict failure points. The diagram below illustrates the "Allylic Hydrogen Abstraction" mechanism that destroys Methyl Nonadecenoate.
Figure 2: The autoxidation pathway. Note that the "Cleavage" products are what appear as ghost peaks in your chromatogram.
References
Technical Support Center: Optimizing Peak Resolution of Methyl Nonadecenoate on Polar GC Columns
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the gas chromatographic (GC) separation of Methyl Nonadecenoate and other fatty acid methyl esters (FAMEs) on polar stationary phases. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your analytical work.
Frequently Asked Questions (FAQs)
Q1: Why is my Methyl Nonadecenoate peak showing poor resolution or co-eluting with other FAMEs?
Poor resolution is often a result of suboptimal analytical conditions. On polar GC columns, FAMEs are separated based on both their carbon chain length and degree of unsaturation. Methyl Nonadecenoate (C19:1), being a monounsaturated fatty acid methyl ester, can co-elute with other FAMEs of similar polarity or boiling point if the GC method is not adequately optimized. Common culprits include an inappropriate temperature program, incorrect carrier gas flow rate, or a column that is not ideal for the specific separation challenge.
Q2: What type of polar GC column is best for separating Methyl Nonadecenoate?
For the analysis of FAMEs, including monounsaturated ones like Methyl Nonadecenoate, highly polar columns are generally recommended. Two main types of stationary phases are particularly effective:
-
Biscyanopropyl Polysiloxane Phases: These are extremely polar phases and are considered the gold standard for detailed FAME separations, especially when resolving geometric (cis/trans) isomers.[1] Columns with phases like Rt-2560, SP-2560, and HP-88 are excellent choices.[1][2]
-
Polyethylene Glycol (PEG) Phases: Commonly known by trade names such as FAMEWAX, DB-WAX, or HP-INNOWax, these wax-type columns are also highly effective for general FAME analysis and provide excellent resolution.[1][2]
Q3: How does sample preparation affect the peak resolution of Methyl Nonadecenoate?
Proper sample preparation is crucial for achieving sharp, well-resolved peaks. For fatty acid analysis by GC, it is essential to convert the fatty acids into their corresponding methyl esters (FAMEs) through a process called derivatization or transesterification.[2][3] This process increases the volatility of the analytes, leading to better peak shape and improved resolution.[4][5] Incomplete derivatization can result in broad, tailing peaks for the underivatized fatty acids, which can interfere with the peaks of interest.
Q4: Can I improve resolution without buying a new column?
Absolutely. Before investing in a new column, there are several parameters you can adjust to improve the resolution of your existing system. These include optimizing the oven temperature program, adjusting the carrier gas flow rate, and ensuring your GC system is properly maintained (e.g., clean inlet liner, correct column installation).
In-Depth Troubleshooting Guide
Poor peak resolution can be a frustrating issue. This guide provides a systematic approach to identifying and resolving the root cause of your separation problems.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution of Methyl Nonadecenoate.
Caption: A stepwise guide to troubleshooting poor GC peak resolution.
Step 1: Perform Basic GC System Checks
Before delving into method optimization, it's essential to rule out common system-level issues that can lead to poor peak shape and resolution.
-
Inspect the Inlet: A contaminated or degraded inlet liner can cause peak tailing and loss of resolution. Regularly inspect and replace the liner and septum.
-
Verify Column Installation: Ensure the column is installed correctly in the inlet and detector. An improper cut or incorrect insertion depth can introduce dead volume and lead to peak broadening.
-
Check for Leaks: Leaks in the system can cause baseline instability and affect retention time reproducibility, which can be mistaken for poor resolution.
Step 2: Optimize the Oven Temperature Program
The temperature program has a significant impact on the separation of FAMEs. A poorly optimized program can lead to co-elution or broad peaks. Temperature programming is a technique where the column oven temperature is increased during the analysis to improve the resolution of compounds with a wide range of boiling points.[6]
Underlying Principle: Lowering the initial oven temperature increases the retention of early-eluting compounds, providing more time for them to separate. A slower temperature ramp rate can also improve the separation of closely eluting peaks. Conversely, a faster ramp rate will decrease analysis time but may sacrifice some resolution.[7]
Experimental Protocol: Optimizing the Temperature Program
-
Initial Temperature: Start with an initial oven temperature that is low enough to provide good retention for the early-eluting FAMEs. For splitless injection, a good starting point is 20°C below the boiling point of the sample solvent.[8]
-
Ramp Rate: Begin with a moderate ramp rate (e.g., 5-10°C/min).
-
Iterative Adjustment:
-
If Methyl Nonadecenoate is co-eluting with an earlier peak, try decreasing the initial temperature by 10-20°C.
-
If it is co-eluting with a later peak, a slower ramp rate (e.g., 2-3°C/min) through the elution window of interest can improve separation.
-
Conversely, if peaks are well-separated but the analysis time is too long, you can experiment with a faster ramp rate.
-
| Parameter | Effect on Resolution | Effect on Analysis Time |
| Lower Initial Temperature | Increases | Increases |
| Slower Ramp Rate | Increases | Increases |
| Higher Initial Temperature | Decreases | Decreases |
| Faster Ramp Rate | Decreases | Decreases |
Table 1. The impact of temperature program parameters on GC separation.
Step 3: Adjust the Carrier Gas Flow Rate
The carrier gas flow rate (or linear velocity) affects the efficiency of the separation. There is an optimal flow rate at which the column will provide the best resolution.
Underlying Principle: The van Deemter equation describes the relationship between linear velocity and plate height (a measure of column efficiency). At the optimal flow rate, the plate height is minimized, and the column efficiency is maximized. Flow rates that are too high or too low will result in broader peaks and poorer resolution.[9]
Experimental Protocol: Optimizing Carrier Gas Flow Rate
-
Determine the Optimal Flow Rate: The optimal flow rate depends on the carrier gas being used (Helium, Hydrogen, or Nitrogen). Hydrogen generally provides the best efficiency at higher linear velocities.[7]
-
Initial Setting: Set the carrier gas flow rate to the manufacturer's recommendation for your column dimensions.
-
Fine-Tuning:
-
If resolution is still an issue, systematically vary the flow rate by ± 0.2 mL/min from the initial setting and observe the effect on the resolution of Methyl Nonadecenoate and its neighboring peaks.
-
A slightly lower flow rate can sometimes improve the separation of closely eluting compounds, at the cost of a longer analysis time.
-
Step 4: Evaluate the GC Column
The choice and condition of your GC column are paramount for good separation.
Column Selection:
As mentioned in the FAQs, highly polar columns are ideal for FAME analysis. If you are consistently struggling with co-elution, your current column may not have the necessary selectivity for your sample matrix. Consider a column with a different polar stationary phase. For instance, if you are using a PEG-based column, a biscyanopropyl-based column might provide the different selectivity needed to resolve your compounds of interest.[10]
Column Dimensions and Their Impact on Resolution:
| Column Parameter | To Increase Resolution | Consequence |
| Length | Increase | Longer analysis time |
| Internal Diameter | Decrease | Lower sample capacity |
| Film Thickness | Decrease | Lower sample capacity, may affect retention |
Table 2. How column dimensions influence GC resolution.
Column Maintenance:
Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape and loss of resolution. If your column is old or has been used extensively with complex matrices, it may need to be replaced. Trimming a small portion (15-30 cm) from the inlet end of the column can sometimes restore performance by removing accumulated non-volatile residues.
Step 5: Review Sample Preparation
Incomplete or inconsistent sample preparation can introduce artifacts and variability into your analysis.
Derivatization to FAMEs:
Ensure your derivatization protocol is robust and goes to completion. The presence of underivatized fatty acids will result in tailing peaks that can interfere with the quantification of your target analytes. There are several established methods for preparing FAMEs, such as using boron trifluoride (BF3) in methanol or methanolic HCl.[9] It is important to validate your chosen method for your specific sample matrix.
Sample Concentration:
Injecting a sample that is too concentrated can overload the column, leading to fronting peaks and poor resolution. If you observe peak fronting, try diluting your sample and re-injecting.
References
-
Axion Labs. (n.d.). How Do You Improve Resolution In Gas Chromatography? Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Which Column Is Best for Fatty Acid Analysis by GC? Retrieved from [Link]
-
Butts, C., et al. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Molecules, 26(7), 1866. [Link]
-
Chulalongkorn University. (n.d.). Analysis of fatty acid methyl esters by two-dimensional gas chromatography using cryogen-free modulator. Chula Digital Collections. Retrieved from [Link]
-
Restek. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
-
Mossoba, M. M., et al. (2021). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC International, 104(3), 634-644. [Link]
-
Agilent Technologies. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]
-
Prema, D., et al. (2010). A simplified and efficient method for the analysis of fatty acid methyl esters suitable for large clinical studies. Lipids in Health and Disease, 9, 10. [Link]
-
Vaitkeviciute, R., et al. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules, 25(24), 6013. [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
Hinshaw, J. V. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International. Retrieved from [Link]
-
Chromacuity. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products | MDPI [mdpi.com]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
Advanced GC-MS Support Center: Methyl Nonadecenoate & Baseline Optimization
Topic: Addressing Baseline Noise in GC-MS Analysis with Methyl Nonadecenoate Role: Senior Application Scientist Status: Operational
Executive Summary: The "Canary in the Coal Mine"
Welcome to the Advanced Support Center. You are likely here because your GC-MS baseline is compromising the quantification of your Fatty Acid Methyl Esters (FAMEs), and you are utilizing Methyl Nonadecenoate (C19:1) as your Internal Standard (IS).
While Methyl Nonadecanoate (C19:0, saturated) is the industry standard for general FAME quantification (e.g., EN 14103), the use of Methyl Nonadecenoate (C19:1, unsaturated) represents a more sophisticated approach. Because it contains a double bond, C19:1 is not just a quantitation reference; it is a diagnostic probe . It mimics the volatility and chemical susceptibility of bioactive polyunsaturated fatty acids (PUFAs) like EPA and DHA.
If your baseline is noisy, or your C19:1 recovery is poor, your system is failing to protect the integrity of unsaturated analytes. This guide uses C19:1 as the central metric to diagnose and resolve baseline issues.
System Suitability & Diagnostic Logic
Before troubleshooting, you must distinguish between chemical noise (contamination/bleed) and electronic noise (detector issues). Use the following logic flow to categorize your baseline issue.
Diagnostic Workflow: The C19:1 Signal-to-Noise Test
Figure 1: Diagnostic logic tree to isolate the source of baseline noise using mass spectral tags.
Troubleshooting Guides (Q&A)
Module A: The "Rising Baseline" (Column Bleed)
Q: My baseline rises significantly at the end of the run where Methyl Nonadecenoate elutes (approx. 20-25 mins). Is this interfering with the IS?
The Science: Methyl Nonadecenoate elutes in the semi-volatile region. A rising baseline here is classically Column Bleed —the stationary phase (polysiloxane) is breaking down due to heat or oxygen damage. This creates a high background of siloxane ions (m/z 207, 281) that obscures the C19:1 peak.
Protocol: Thermal Conditioning & Leak Check
-
Leak Check: Use an electronic leak detector. Oxygen is the catalyst for phase degradation. A leak at the inlet is the #1 cause of excessive bleed.
-
Conditioning: Bake the column at its maximum isothermal temperature (e.g., 250°C for wax columns) for 30–60 minutes.
-
Column Trimming: Remove 10–20 cm from the front of the column (inlet side). Non-volatile matrix buildup here catalyzes phase stripping.
Validation: Run a blank. The abundance of m/z 207 should be < 5% of the C19:1 target abundance from your calibration curve.
Module B: The "Ghost" Baseline (Carryover)
Q: I see a high background noise specifically at m/z 74 and 55, and my Methyl Nonadecenoate peak tails significantly.
The Science: If the background noise consists of FAME-specific ions (m/z 74 is the McLafferty rearrangement ion for methyl esters), you have System Contamination , not bleed. The tailing of C19:1 confirms "Activity"—active sites in the liner are adsorbing the unsaturated IS, causing it to streak across the baseline rather than elute as a sharp peak.
Protocol: Inlet Deactivation
-
Liner Replacement: Switch to a deactivated, splitless liner with glass wool. The wool increases surface area for vaporization but must be ultra-inert to prevent adsorption of the C19:1 double bond.
-
Gold Seal: Replace the inlet gold seal. Oxidized metal seals catalyze the degradation of unsaturated FAMEs.
-
Solvent Wash: Inject 5 solvent blanks (Hexane or Isooctane) to wash out carryover.
Module C: Signal Suppression (Source Contamination)
Q: The baseline looks flat, but my Methyl Nonadecenoate signal is 50% lower than usual, ruining my S/N ratio.
The Science: This is Ion Source Saturation . If you analyze biological extracts (plasma, tissues), phospholipids and proteins eventually coat the ion source (repeller/draw-out plate). This defocuses the ion beam. The noise stays constant, but the signal drops, destroying the S/N ratio.
Protocol: Source Maintenance
-
Clean the Source: Abrasive cleaning of the ion source (repeller, ion volume) is required.
-
Tune Check: Perform an Autotune. Verify that the EM Voltage has not maxed out (>2500V usually indicates a dirty source or dying multiplier).
Quantitative Data: S/N Thresholds
Use Methyl Nonadecenoate to set strict pass/fail criteria for your instrument's baseline performance.
| Parameter | Acceptable Range | Critical Failure | Action Required |
| C19:1 S/N Ratio | > 50:1 | < 10:1 | Clean Ion Source; Replace EM. |
| Peak Asymmetry (Tailing) | 0.9 – 1.2 | > 1.5 | Change Inlet Liner; Trim Column. |
| m/z 207 Abundance | < 1000 counts | > 5000 counts | Fix Leaks; Condition Column. |
| Retention Time Shift | ± 0.05 min | > 0.10 min | Check Flow Controller (EPC). |
Table 1: System Suitability Criteria based on Methyl Nonadecenoate performance.
Experimental Workflow: Minimizing Baseline Impact
To ensure Methyl Nonadecenoate serves as an accurate internal standard, you must optimize the sample preparation to remove matrix components that contribute to baseline noise.
Optimized FAME Extraction & IS Addition
Figure 2: Sample preparation workflow ensuring the Internal Standard accounts for matrix effects.
Critical Step Justification:
-
IS Addition: Methyl Nonadecenoate must be added before extraction. If the baseline noise is due to matrix interference, the IS will suffer the same suppression as the analytes, allowing the ratio calculation to correct for the error.
-
Drying (Na2SO4): Water in the injection causes "steam cleaning" of the column and jagged baselines. Rigorous drying is non-negotiable.
References & Authority
-
Agilent Technologies. (2012).[1] GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Application Note. Link
-
Restek Corporation. (2024). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. Chromatography Online.[2] Link
-
Shimadzu. (2020). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Application News. Link
-
Sigma-Aldrich (Merck). (2023). GC Analyses of FAMEs by Boiling Point Elution. Technical Bulletin. Link
-
National Institutes of Health (NIH). (2020). Methyl Esterification Combined with GC-MS for Determining Contents of Lubricant. PMC7474474. Link
For further assistance, please contact the Application Engineering Team with your .D data files and the specific lot number of your Methyl Nonadecenoate standard.
Sources
Navigating the Matrix: A Technical Guide to Lipid Quantification Using Methyl Nonadecenoate
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on minimizing matrix effects in lipid quantification, with a specific focus on the effective use of Methyl Nonadecenoate as an internal standard. Here, we move beyond mere procedural lists to explain the underlying scientific principles, ensuring your experimental design is robust, self-validating, and yields high-quality, reproducible data.
Understanding the Challenge: The Matrix Effect in Lipidomics
In the realm of mass spectrometry-based lipidomics, the "matrix effect" is a pervasive challenge that can significantly impact the accuracy and reproducibility of quantitative analyses.[1][2] This phenomenon refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2] These interfering components can either suppress or enhance the analyte's signal, leading to underestimation or overestimation of its true concentration.
The primary culprits behind matrix effects in lipid analysis are often other lipids, particularly highly abundant species like phospholipids, which can saturate the ion source and interfere with the ionization of less abundant analytes.[2] This is a critical consideration in complex biological samples such as plasma, serum, or tissue extracts, where the diversity and dynamic range of lipid species are vast.
To navigate this challenge, the use of an appropriate internal standard is not just recommended; it is essential for achieving accurate and reliable quantification.[3]
The Role of the Internal Standard: Your Compass in the Matrix
An internal standard (IS) is a compound of known concentration that is added to a sample prior to analysis.[4] The ideal internal standard shares similar physicochemical properties with the analyte(s) of interest, ensuring that it experiences the same matrix effects.[5] By comparing the signal of the analyte to that of the internal standard, we can correct for variations in sample preparation, injection volume, and ionization efficiency.[4]
While stable isotope-labeled standards are often considered the "gold standard" due to their near-identical chemical behavior to the endogenous analyte, they can be costly and are not always commercially available for every lipid species.[6][7] In such cases, a non-isotopically labeled compound that is structurally similar to the analytes and not naturally present in the sample serves as a cost-effective and reliable alternative.[6] This is where Methyl Nonadecenoate (C19:0 methyl ester) proves to be a valuable tool for the quantification of fatty acid methyl esters (FAMEs).
Why Methyl Nonadecenoate?
Methyl Nonadecenoate is an odd-chain saturated fatty acid methyl ester, which is typically absent or present at very low levels in most biological samples.[2] Its long alkyl chain and methyl ester group give it similar chromatographic and ionization properties to the more common even-chained FAMEs found in biological systems. This structural similarity allows it to effectively track and compensate for matrix-induced variations during analysis.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns encountered when using Methyl Nonadecenoate as an internal standard.
Q1: How do I prepare the Methyl Nonadecenoate internal standard stock solution?
A1: Accurate preparation of your internal standard stock solution is the foundation of reliable quantification.
-
Step 1: Weighing. Accurately weigh a precise amount of high-purity Methyl Nonadecenoate (e.g., 10 mg) using an analytical balance.
-
Step 2: Dissolving. Dissolve the weighed standard in a high-purity solvent in which it is readily soluble, such as hexane or chloroform, to a known volume (e.g., 10 mL) in a volumetric flask. This creates a primary stock solution (e.g., 1 mg/mL).
-
Step 3: Working Solution. Prepare a working solution by diluting the primary stock solution to a concentration that is appropriate for your expected analyte concentrations. A common practice is to aim for an internal standard peak area that is in the mid-range of your calibration curve. For many applications, a working solution of 10-50 µg/mL is a good starting point.
Q2: When and how should I add the internal standard to my samples?
A2: The internal standard should be added as early as possible in the sample preparation workflow to account for any analyte loss during extraction and derivatization steps.[3][8]
-
Timing: Add a precise volume of the Methyl Nonadecenoate working solution to your sample before the lipid extraction process begins.
-
Procedure: For a typical lipid extraction from a biological fluid like plasma, you would add the internal standard solution directly to the plasma sample before adding the extraction solvents (e.g., chloroform/methanol).
Q3: What is the optimal concentration of Methyl Nonadecenoate to add to my samples?
A3: The ideal concentration of the internal standard should result in a detector response that is within the linear dynamic range of the instrument and comparable to the response of the analytes of interest.[2] A general guideline is to add an amount of internal standard that is in the middle of the expected concentration range of your target fatty acids.[2] It is advisable to perform preliminary experiments to determine the optimal concentration for your specific sample type and analytical method.
Q4: Can Methyl Nonadecenoate co-elute with other FAMEs in my sample? What should I do if this happens?
A4: Co-elution of the internal standard with an analyte can interfere with accurate quantification. While Methyl Nonadecenoate's odd-chain length generally ensures good separation from endogenous even-chained FAMEs, co-elution is still a possibility, especially in complex samples.
-
Troubleshooting Co-elution:
-
Optimize Chromatography: Adjust the temperature gradient of your GC method to improve the separation between peaks. A slower temperature ramp can often enhance resolution.[9]
-
Select a Different Column: If optimization of the GC method is insufficient, consider using a GC column with a different stationary phase that offers different selectivity for FAMEs.[10]
-
Use Extracted Ion Chromatograms (EICs): In GC-MS, you can often resolve co-eluting compounds by extracting the chromatogram for a unique ion fragment of your internal standard. This allows you to quantify the internal standard even if it is not fully separated chromatographically.
-
Troubleshooting Guide
This section provides solutions to common problems you may encounter during your lipid quantification experiments using Methyl Nonadecenoate.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Variability in IS Peak Area Across Samples | Inconsistent sample spiking; Pipetting errors; Degradation of the IS. | Ensure precise and consistent addition of the IS to every sample using calibrated pipettes. Prepare fresh working solutions of the IS regularly. |
| Low or No IS Peak Detected | IS concentration is too low; Inefficient extraction or derivatization; Instrument sensitivity issues. | Increase the concentration of the IS added to the samples. Optimize your lipid extraction and FAME preparation protocols. Check the GC-MS instrument's performance and sensitivity.[11] |
| IS Peak is Saturated (Flat Top) | IS concentration is too high. | Dilute your IS working solution and re-spike your samples with a lower concentration. |
| Poor Peak Shape of the IS (Tailing or Fronting) | Active sites in the GC inlet or column; Column overload. | Replace the GC inlet liner and septum. Condition the GC column. Reduce the injection volume or the concentration of the IS. |
| Inaccurate Quantification Results | Non-linearity of the calibration curve; Matrix effects not fully compensated by the IS; Incorrect calculation. | Ensure your calibration curve is linear over the concentration range of your samples. Evaluate matrix effects by comparing calibration curves prepared in solvent versus a matrix blank. Double-check your calculations for determining analyte concentration. |
Experimental Protocols
Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) with Internal Standard Spiking
This protocol describes a common method for the transesterification of lipids to FAMEs, incorporating the addition of Methyl Nonadecenoate as an internal standard.
-
Sample Preparation: To 100 µL of plasma, add 10 µL of a 50 µg/mL Methyl Nonadecenoate working solution in hexane.
-
Lipid Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 500 µL of 0.9% NaCl solution. Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Collection: Carefully collect the lower organic phase containing the lipids into a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Transesterification: Add 1 mL of 2% H₂SO₄ in methanol to the dried lipid extract.
-
Incubation: Cap the tube tightly and incubate at 80°C for 1 hour.
-
Extraction of FAMEs: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge to separate the phases.
-
Final Sample: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
Protocol 2: Calculation of Fatty Acid Concentration
The concentration of each fatty acid can be calculated using the following formula, based on the response factor relative to the internal standard.
Analyte Concentration = (AreaAnalyte / AreaIS) * (ConcentrationIS / Response FactorAnalyte)
-
AreaAnalyte: The peak area of the fatty acid methyl ester of interest.
-
AreaIS: The peak area of the Methyl Nonadecenoate internal standard.
-
ConcentrationIS: The known concentration of the Methyl Nonadecenoate added to the sample.
-
Response FactorAnalyte: The relative response factor of the analyte compared to the internal standard. This is determined by analyzing a standard mixture containing known concentrations of both the analyte and the internal standard. For many FAMEs analyzed by GC-FID, the response factors are close to 1, but for the highest accuracy, they should be experimentally determined.[6]
Example Calculation:
| Analyte | Peak Area |
| Palmitic Acid (C16:0) | 500,000 |
| Methyl Nonadecenoate (IS) | 450,000 |
-
Known IS Concentration: 10 µg/mL
-
Experimentally Determined Response Factor for C16:0: 0.95
Concentration of Palmitic Acid = (500,000 / 450,000) * (10 µg/mL / 0.95) = 1.11 * 10.53 µg/mL ≈ 11.69 µg/mL
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps from sample preparation to data analysis.
Caption: Workflow for lipid quantification using an internal standard.
Conclusion
Minimizing matrix effects is paramount for accurate and reliable lipid quantification. The strategic use of an appropriate internal standard, such as Methyl Nonadecenoate, provides a robust means to compensate for analytical variability. By understanding the principles behind its use, adhering to meticulous experimental protocols, and employing systematic troubleshooting, researchers can confidently navigate the complexities of the sample matrix and generate high-quality lipidomics data.
References
-
Brotas, V., et al. (2020). Gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters in fish oil. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2020). Internal Standard. Available at: [Link]
-
Hewavitharana, G. (2017). How much quantity of internal standard should we add for Fame analysis in GC? ResearchGate. Available at: [Link]
- Koivusalo, M., et al. (2001). A new quantitative shotgun lipidomics approach for the analysis of cellular lipidomes. Journal of Lipid Research, 42(4), 663-672.
-
Larive, C. K., & Korir, A. K. (2022). How is the internal standard used to quantify the concentration of my analyte? Chemistry LibreTexts. Available at: [Link]
-
LIPID MAPS. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Available at: [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
-
Mei, H. (2005). Matrix effects: Causes and solutions. ResearchGate. Available at: [Link]
- Quehenberger, O., Armando, A. M., Brown, A. H., Milne, S. B., Myers, D. S., Merrill, A. H., ... & Dennis, E. A. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of lipid research, 51(11), 3299-3305.
-
UC Davis Stable Isotope Facility. Fatty Acid Methyl Ester (FAME) Sample Preparation. Available at: [Link]
-
University of Wisconsin–Madison, The DAN Lab. LCMS Protocols. Available at: [Link]
- Weng, N., & Halls, T. D. J. (2002). A systematic approach for the evaluation of matrix effects in LC/MS/MS bioanalysis.
-
Chrom-Forum. (2015). Co-elution problem for GC-MS. Available at: [Link]
-
Le, S., et al. (2018). Quantification of Lipids: Model, Reality, and Compromise. Molecules, 23(12), 3291. Available at: [Link]
-
lipidomicstandards.org. Lipid Species Quantification. Available at: [Link]
-
Agilent. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Available at: [Link]
-
Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Available at: [Link]
-
Bishop, L. M., et al. (2023). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship, University of California. Available at: [Link]
-
Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635-640. Available at: [Link]
-
Koulman, A., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 71. Available at: [Link]
- Yang, K., et al. (2009). A rapid and quantitative LC-MS/MS method for the analysis of 20-HETE and its metabolites. Journal of lipid research, 50(1), 174-181.
-
ResearchGate. (2025). Optimization of bacterial fatty acid methyl esters separation by gas chromatography - Mass spectrometry. Available at: [Link]
-
Koivusalo, M., et al. (2021). Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values. BMC bioinformatics, 22(1), 1-17. Available at: [Link]
- Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid classes and molecular species from human plasma. Journal of lipid research, 46(2), 194-207.
-
Agilent. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Available at: [Link]
-
NIST. (n.d.). Nonadecanoic acid, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Methyl nonadecan-1-oate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl nonadecanoate. Retrieved from [Link]
-
YouTube. (2022). How to Troubleshoot and Improve your GC/MS. Available at: [Link]
-
ResearchGate. (2013). What is the most reliable method to do quantitative analysis of fatty acid methyl esters (FAMEs) in ecological studies?. Available at: [Link]
Sources
- 1. Procedures to make ICP-MS Standard Solution | Environmental Measurements Facility [sdssemf.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. lipidomicstandards.org [lipidomicstandards.org]
- 9. researchgate.net [researchgate.net]
- 10. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Internal Standards in Fatty Acid Quantification: Methyl Nonadecenoate (C19:1) vs. Saturated Alternatives
For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, the choice of an internal standard is a critical determinant of data accuracy and reliability. This guide provides an in-depth technical comparison of Methyl Nonadecenoate (C19:1), a monounsaturated odd-chain fatty acid methyl ester, with commonly used saturated odd-chain internal standards such as Methyl Heptadecanoate (C17:0) and Methyl Nonadecanoate (C19:0). By examining the underlying principles and presenting experimental considerations, this document serves as a comprehensive resource for selecting the most appropriate internal standard for your fatty acid analysis by gas chromatography (GC).
The Cornerstone of Accurate Quantification: The Role of the Internal Standard
Quantitative analysis in chromatography hinges on the ability to correct for variations that can occur during sample preparation and analysis. The internal standard (IS) method is a powerful technique to enhance the precision and accuracy of these measurements.[1][2] An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample.[3] By adding a known amount of the IS to every sample, standard, and blank, the ratio of the analyte peak area to the IS peak area is used for quantification. This ratiometric approach effectively compensates for volumetric errors during sample preparation, injection volume variability, and minor fluctuations in instrument response.[1][2]
Odd-Chain Fatty Acids: The Industry's Go-To Internal Standards
In the realm of fatty acid analysis, odd-chain fatty acids are the preferred choice for internal standards. This is primarily because most naturally occurring fatty acids in biological systems possess an even number of carbon atoms. Consequently, odd-chain fatty acids are typically absent or present at very low concentrations in samples of interest, minimizing the risk of interference.[3] Among these, saturated odd-chain fatty acids like C17:0 and C19:0 have been widely adopted.
Methyl Nonadecenoate (C19:1): An Unsaturated Alternative
While saturated odd-chain fatty acids are the conventional choice, the use of a monounsaturated internal standard like Methyl Nonadecenoate (C19:1) presents a compelling alternative, particularly when analyzing samples rich in unsaturated fatty acids. The rationale lies in the principle of "like dissolves like," where a standard that more closely mimics the chemical properties and chromatographic behavior of the target analytes can potentially offer more accurate correction.[4]
Head-to-Head Comparison: Methyl Nonadecenoate (C19:1) vs. Saturated Standards
The selection of an internal standard should be a deliberate process based on the specific fatty acid profile of the sample and the analytical goals. Below is a detailed comparison of Methyl Nonadecenoate (C19:1) with its saturated counterparts.
| Feature | Methyl Nonadecenoate (C19:1) | Saturated Standards (e.g., C17:0, C19:0) |
| Natural Occurrence | Generally low to absent in most common biological samples.[5][6] | Typically absent or in trace amounts in most biological matrices. |
| Chromatographic Behavior | As a monounsaturated FAME, its retention time is influenced by both chain length and the presence of a double bond. On polar GC columns, it will elute later than its saturated counterpart (C19:0).[7] This can be advantageous in providing better separation from certain analytes. | Elution is primarily based on chain length and boiling point on non-polar columns. On polar columns, they elute earlier than unsaturated fatty acids of the same carbon number. |
| Co-elution Risk | Potential for co-elution with other C19 or certain C20 fatty acids depending on the column polarity and oven temperature program. Careful method development is crucial. | A known issue is the potential for C19:0 to co-elute with gamma-linolenic acid (GLA, C18:3n-6) on some polar columns, which can lead to inaccurate quantification in samples containing GLA.[8] |
| Oxidation Stability | As an unsaturated fatty acid, it is more susceptible to oxidation than saturated standards, especially during sample storage and preparation. This can be mitigated by the use of antioxidants and proper handling. | Highly stable and not prone to oxidation under typical analytical conditions. |
| Analyte Mimicry | More closely mimics the behavior of unsaturated fatty acids, which often constitute a significant portion of biological and food samples. This can lead to more accurate correction for losses during extraction and derivatization. | May not perfectly mimic the extraction and derivatization efficiency of unsaturated and polyunsaturated fatty acids. |
Experimental Protocol: Fatty Acid Quantification using GC-FID with an Internal Standard
This section outlines a detailed, self-validating protocol for the quantification of fatty acids as fatty acid methyl esters (FAMEs) using gas chromatography with flame ionization detection (GC-FID).
Reagents and Materials
-
Internal Standard Stock Solution: Prepare a stock solution of Methyl Nonadecenoate (C19:1) or other chosen internal standard (e.g., Methyl Heptadecanoate) at a concentration of 1 mg/mL in a suitable solvent like hexane or toluene.
-
FAME Standard Mix: A certified reference standard mixture containing a range of relevant FAMEs (e.g., Supelco® 37 Component FAME Mix).
-
Derivatization Reagent: Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v) or 2M methanolic HCl.
-
Solvents: Hexane (GC grade), Methanol (anhydrous), Toluene (anhydrous).
-
Sodium Sulfate (anhydrous): To remove residual water.
-
Saturated Sodium Chloride Solution.
-
Sample: Lipid extract from biological tissue, cells, or food product.
Sample Preparation and Derivatization
-
Lipid Extraction: Accurately weigh approximately 20-50 mg of the homogenized sample into a glass tube with a PTFE-lined cap. Extract the lipids using a suitable method, such as the Folch or Bligh-Dyer method.
-
Internal Standard Spiking: To the extracted lipid sample, add a precise volume of the internal standard stock solution. The amount added should result in a peak area that is within the range of the major fatty acids in the sample.
-
Evaporation: Evaporate the solvent under a stream of nitrogen to obtain the dry lipid residue.
-
Transesterification:
-
Add 2 mL of 2M methanolic HCl to the dried lipid extract.
-
Seal the tube tightly and heat at 80°C for 1-2 hours in a heating block or water bath.
-
Allow the tube to cool to room temperature.
-
-
FAME Extraction:
-
Add 2 mL of hexane and 1 mL of saturated sodium chloride solution to the tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at a low speed to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
-
Final Sample Preparation: Transfer the dried hexane extract to a GC vial for analysis.
GC-FID Analysis
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: A polar capillary column such as a CP-Sil 88 or DB-23 (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness) is recommended for good separation of FAME isomers.[7]
-
Injector: Split/splitless inlet, 250°C, split ratio 20:1.
-
Oven Program: 140°C hold for 5 min, ramp to 240°C at 4°C/min, hold for 20 min.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Detector: FID at 260°C.
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards by diluting the FAME standard mix and spiking each with the same amount of internal standard as the samples.
-
Calibration Curve: Inject the calibration standards and generate a calibration curve by plotting the ratio of the peak area of each FAME to the peak area of the internal standard against the concentration of each FAME.
-
Sample Analysis: Inject the prepared samples.
-
Quantification: Identify the FAMEs in the samples by comparing their retention times to those of the standards. Calculate the concentration of each fatty acid using the calibration curve and the peak area ratios from the sample chromatograms.
Workflow Visualization
The following diagram illustrates the key steps in the fatty acid quantification workflow using an internal standard.
Caption: Workflow for Fatty Acid Quantification using an Internal Standard.
Logical Framework for Internal Standard Selection
The decision-making process for selecting an appropriate internal standard can be visualized as follows:
Caption: Decision tree for selecting a suitable internal standard.
Conclusion and Recommendations
The choice between Methyl Nonadecenoate (C19:1) and saturated odd-chain internal standards is not a matter of universal superiority but of application-specific suitability.
-
For routine analysis of samples with a broad range of fatty acids and where the presence of interfering C18 polyunsaturated fatty acids is not a concern, saturated standards like C17:0 and C19:0 offer excellent stability and are a reliable choice.
-
Methyl Nonadecenoate (C19:1) should be strongly considered when the primary analytes of interest are monounsaturated and polyunsaturated fatty acids. Its closer chemical similarity can provide more accurate correction for variations in extraction and derivatization efficiency.
-
When using C19:0, it is imperative to verify that it does not co-elute with gamma-linolenic acid (C18:3n-6) or other analytes present in the sample under the chosen chromatographic conditions. This is particularly important for samples known to contain GLA, such as evening primrose oil or borage oil.
-
Regardless of the internal standard chosen, thorough method validation is essential to ensure data quality. This includes assessing specificity, linearity, accuracy, precision, and robustness.[9][10][11]
By carefully considering the factors outlined in this guide, researchers can confidently select an internal standard that will ensure the highest level of accuracy and precision in their fatty acid quantification studies.
References
-
GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. (n.d.). Science and Education Publishing. Retrieved February 6, 2026, from [Link]
-
Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. (2020). Molecules, 26(1), 83. [Link]
-
Analysis results of GC. (n.d.). Shimadzu Corporation. Retrieved February 6, 2026, from [Link]
-
GC-FID methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. (2017). Journal of the Brazilian Chemical Society, 28(9), 1772-1779. [Link]
-
Development and Validation of a Gas Chromatography Method for Quantitative Analysis of Fatty Acids in Vegetable Oils. (2021). Farmacia, 69(5), 939-945. [Link]
-
Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. (2022). Molecules, 27(23), 8195. [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (2016). Mass Spectrometry Reviews, 35(6), 737-752. [Link]
-
Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels. (2009). Journal of Separation Science, 32(19), 3346-3354. [Link]
-
An Endolichenic Fungi-Derived Fatty Acid, cis-10-Nonadecenoic acid, Suppresses Colorectal Cancer Stemness. (2023). Journal of Microbiology and Biotechnology, 33(10), 1361-1369. [Link]
-
Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. (2005). Journal of Agricultural and Food Chemistry, 53(12), 5049-5059. [Link]
-
When Should an Internal Standard be Used? (2018). LCGC International, 31(10). [Link]
-
Who can separate fatty acids that are nonpolar by gc column that high polar? (2011). ResearchGate. Retrieved February 6, 2026, from [Link]
-
A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. (2024). Metabolites, 14(3), 159. [Link]
-
cis-10-Nonadecenoic acid (19:1n9). (n.d.). Exposome-Explorer. Retrieved February 6, 2026, from [Link]
-
Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. (2005). Journal of Agricultural and Food Chemistry, 53(12), 5049-5059. [Link]
-
Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. (2023). LCGC International. [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). Ellutia. Retrieved February 6, 2026, from [Link]
-
Cis-10-Nonadecenoic Acid Analysis Service. (n.d.). Mtoz Biolabs. Retrieved February 6, 2026, from [Link]
-
An Endolichenic Fungi-Derived Fatty Acid, cis-10-Nonadecenoic acid, Suppresses Colorectal Cancer Stemness. (2023). Journal of Microbiology and Biotechnology, 33(10), 1361-1369. [Link]
-
Application of Gas Chromatography and Infrared Spectroscopy for the Determination of the Total Trans Fatty Acid, Saturated Fatty Acid, Monounsaturated Fatty Acid, and Polyunsaturated Fatty Acid Contents in Edible Fats and Oils. (2012). In Advances in Gas Chromatography. InTech. [Link]
-
Internal standards for lipidomic analysis. (2007). LIPID MAPS. Retrieved February 6, 2026, from [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2023). International Journal of Molecular Sciences, 24(2), 1013. [Link]
Sources
- 1. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Endolichenic Fungi-Derived Fatty Acid, cis-10-Nonadecenoic acid, Suppresses Colorectal Cancer Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposome-Explorer - cis-10-Nonadecenoic acid (19:1n9) (Compound) [exposome-explorer.iarc.fr]
- 7. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. sciepub.com [sciepub.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Methyl Nonadecenoate and Methyl Heptadecanoate as Internal Standards in Quantitative Analysis
In the landscape of quantitative analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography (GC), the precision and accuracy of measurements are paramount. The use of an internal standard (IS) is a cornerstone of robust analytical methodology, designed to correct for variations in sample preparation, injection volume, and instrument response.[1] This guide provides an in-depth comparison of two commonly employed odd-chain fatty acid methyl esters (FAMEs) as internal standards: Methyl Nonadecenoate and Methyl Heptadecanoate.
This document is intended for researchers, scientists, and drug development professionals who are engaged in quantitative analysis, particularly of fatty acids and other lipids, and aims to provide the technical insights necessary to make an informed choice between these two internal standards.
The Imperative of the Internal Standard in Quantitative Analysis
The internal standard method involves adding a known amount of a specific compound—the internal standard—to every sample, calibrator, and blank.[1] The quantification of the analyte is then based on the ratio of the analyte's response to the internal standard's response. This approach effectively mitigates errors arising from sample loss during extraction, derivatization, and inconsistencies in injection volume.[2]
An ideal internal standard should possess the following characteristics:
-
Chemical Similarity: It should be chemically similar to the analyte(s) of interest to ensure comparable behavior during sample preparation and analysis.[3]
-
Chromatographic Resolution: It must be well-resolved from the analytes and any other matrix components.[2]
-
Purity and Stability: The internal standard must be of high purity and stable in the sample matrix and under the analytical conditions.
-
Non-Endogenous: It should not be naturally present in the samples being analyzed.[3]
Physicochemical Properties: A Head-to-Head Comparison
Methyl Nonadecenoate (C19:1) and Methyl Heptadecanoate (C17:0) are both long-chain fatty acid methyl esters. Their odd number of carbon atoms makes them rare in most biological and commercial lipid samples, which are typically dominated by even-chain fatty acids. This low natural abundance is a primary reason for their widespread use as internal standards.
| Property | Methyl Nonadecenoate | Methyl Heptadecanoate |
| CAS Number | 1731-94-8[4] | 1731-92-6[5] |
| Molecular Formula | C₂₀H₃₈O₂ | C₁₈H₃₆O₂[5] |
| Molecular Weight | 310.5 g/mol | 284.48 g/mol [5] |
| Melting Point | 37-40 °C[6] | 29.8-30.3 °C[7] |
| Boiling Point | 152-153 °C at 0.05 mmHg[6] | 152-153 °C at 0.05 mmHg[7] |
| Appearance | White to off-white solid[6] | White, wax-like solid[7] |
| Solubility | Soluble in organic solvents such as ethanol and chloroform | Soluble in alcohol and ether; insoluble in water[7] |
Performance as an Internal Standard: A Critical Evaluation
The choice between Methyl Nonadecenoate and Methyl Heptadecanoate is often dictated by the specific application, the sample matrix, and the analytes of interest.
Natural Abundance and Potential for Interference
-
Methyl Heptadecanoate (C17:0): Heptadecanoic acid is found in trace amounts in ruminant fats and dairy products.[8][9] For analyses of samples such as milk, butter, or tallow, the presence of endogenous C17:0 can lead to inaccurate quantification if not accounted for. This was a significant consideration in the evolution of biodiesel analysis standards. The European standard EN 14103 initially specified the use of Methyl Heptadecanoate. However, due to its presence in some biodiesel feedstocks like animal fats, the standard was revised to recommend an alternative.[7][10]
-
Methyl Nonadecenoate (C19:1): Nonadecenoic acid is generally less common in natural sources than heptadecanoic acid, making its methyl ester a more suitable internal standard for a broader range of matrices, including those derived from ruminants. This is reflected in the updated EN 14103:2011 standard for biodiesel analysis, which recommends the use of Methyl Nonadecenoate.[7][10]
Chromatographic Behavior and Resolution
The primary goal of chromatography is to achieve baseline separation of all compounds of interest. The elution order of FAMEs in a gas chromatograph is dependent on their chain length and degree of unsaturation.
-
Methyl Heptadecanoate (C17:0): Being a saturated C17 methyl ester, it typically elutes between C16 and C18 FAMEs. This elution window is often less crowded in many common lipid profiles, providing good resolution from the major even-chain saturated and unsaturated fatty acids.
-
Methyl Nonadecenoate (C19:1): As a C19 mono-unsaturated methyl ester, its retention time is longer than that of saturated C18 FAMEs. A notable challenge with Methyl Nonadecenoate is its potential for co-elution with other FAMEs, particularly Methyl Linoleate (C18:2) and Methyl Linolenate (C18:3), in some chromatographic systems.[10] This can be a significant drawback when these C18 polyunsaturated fatty acids are key analytes. Careful optimization of the GC temperature program and the choice of a highly polar stationary phase are crucial to mitigate this issue.
GC-MS Fragmentation Patterns: A Comparative Look
For GC-MS applications, the mass spectrum of the internal standard is critical for its selective detection and quantification, especially when chromatographic resolution is challenging.
Methyl Heptadecanoate (C17:0)
The electron ionization (EI) mass spectrum of Methyl Heptadecanoate exhibits a characteristic fragmentation pattern for a saturated fatty acid methyl ester. Key fragments include:
-
Molecular Ion (M+): A discernible molecular ion peak at m/z 284.
-
McLafferty Rearrangement Ion: A prominent base peak at m/z 74, resulting from the rearrangement of the methyl ester group.
-
Other Characteristic Ions: A significant fragment at m/z 87, and a series of hydrocarbon fragments separated by 14 amu (CH₂).
Methyl Nonadecenoate (C19:1)
The mass spectrum of Methyl Nonadecenoate will also show a molecular ion peak at m/z 310. The fragmentation pattern will be influenced by the position of the double bond. However, common fragments for long-chain unsaturated FAMEs include:
-
Molecular Ion (M+): A peak at m/z 310.
-
McLafferty Rearrangement Ion: The base peak is also typically at m/z 74.
-
Fragments related to the double bond position: The location of the double bond can sometimes be inferred from the fragmentation pattern, although this can be complex.
For selective ion monitoring (SIM) or multiple reaction monitoring (MRM) methods, the common ion at m/z 74 can be used for both, but for enhanced specificity, monitoring the molecular ion or other unique fragments is recommended.[11][12]
Experimental Workflow for FAME Analysis Using an Internal Standard
The following diagram and protocol outline a typical workflow for the quantitative analysis of fatty acids in an oil sample using either Methyl Nonadecenoate or Methyl Heptadecanoate as an internal standard.
Caption: Experimental workflow for FAME analysis using an internal standard.
Detailed Protocol for FAME Preparation and Analysis
This protocol is a generalized procedure and may require optimization for specific matrices and instrumentation.
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh approximately 50 mg of either Methyl Nonadecenoate or Methyl Heptadecanoate.
-
Dissolve in a suitable solvent (e.g., hexane or toluene) in a 50 mL volumetric flask and make up to the mark. This yields a stock solution of approximately 1 mg/mL.
-
-
Sample Preparation and Internal Standard Spiking:
-
Accurately weigh approximately 100 mg of the oil sample into a screw-capped glass tube.
-
Add a precise volume (e.g., 1 mL) of the internal standard stock solution to the sample.
-
-
Transesterification (Acid-Catalyzed):
-
Add 2 mL of 2% methanolic sulfuric acid or 5% methanolic HCl.
-
Cap the tube tightly and heat at 80-100°C for 1-2 hours in a heating block or water bath.
-
-
Extraction of FAMEs:
-
Allow the reaction mixture to cool to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 2 mL of hexane.
-
Vortex vigorously for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
-
GC Analysis:
-
Injector: Split/splitless, 250°C.
-
Column: A polar capillary column suitable for FAME analysis (e.g., a biscyanopropyl polysiloxane phase).
-
Oven Program: An initial temperature of 100°C, hold for 2 minutes, then ramp at 3-5°C/min to 240°C, and hold for 10 minutes. This program should be optimized to ensure baseline resolution of the internal standard and all analytes.
-
Detector (FID): 260°C.
-
Detector (MS): Transfer line at 250°C, ion source at 230°C. Acquire in full scan mode or SIM mode.
-
-
Data Analysis and Quantification:
-
Prepare a series of calibration standards containing known concentrations of the fatty acid methyl esters of interest and a constant concentration of the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the ratio of the analyte concentration to the internal standard concentration.
-
Calculate the concentration of each fatty acid in the unknown sample using the regression equation from the calibration curve.
-
Decision Framework: Choosing the Right Internal Standard
The selection between Methyl Nonadecenoate and Methyl Heptadecanoate is a critical decision that impacts the accuracy and reliability of quantitative results. The following decision tree illustrates the logical process for this selection.
Caption: Decision tree for selecting between Methyl Nonadecenoate and Methyl Heptadecanoate.
Conclusion
Both Methyl Nonadecenoate and Methyl Heptadecanoate are excellent choices for internal standards in the quantitative analysis of fatty acid methyl esters. The optimal choice is contingent on the specific analytical challenge.
-
Methyl Heptadecanoate (C17:0) is a reliable choice for many applications, offering good chromatographic separation from common even-chain FAMEs. However, its use should be approached with caution when analyzing samples that may contain endogenous levels of C17:0, such as dairy and ruminant-derived products.
-
Methyl Nonadecenoate (C19:1) provides a solution to the issue of endogenous C17:0. Its lower natural abundance makes it a more universally applicable internal standard. The main consideration for its use is the potential for co-elution with C18 polyunsaturated fatty acids, which necessitates careful chromatographic method development and validation.
Ultimately, the responsibility lies with the analytical scientist to perform a thorough method validation, including specificity, linearity, accuracy, and precision, to demonstrate the suitability of the chosen internal standard for the intended application.
References
-
Fatty Acid Methyl Ester (FAME) Sample Preparation. UC Davis Stable Isotope Facility. [Link]
-
Analysis results of GC. Shimadzu Corporation. [Link]
-
Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. LCGC International. [Link]
-
GC-FID methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. ResearchGate. [Link]
-
Preparation of fatty acid methyl esters for gas-liquid chromatography. PMC. [Link]
-
What is the most reliable method to do quantitative analysis of fatty acid methyl esters (FAMEs) in ecological studies? ResearchGate. [Link]
-
Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. ResearchGate. [Link]
-
Development and Validation of a Method for the Determination of Fatty Acid Methyl Ester Contents in Tung Biodiesel and Blends. ResearchGate. [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Crawford Scientific. [Link]
-
Mass Spectrometric Analysis of Long-Chain Lipids. PMC. [Link]
-
Heptadecanoic acid, methyl ester. NIST WebBook. [Link]
-
A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. ACS Publications. [Link]
-
Methyl heptadecanoate. PubChem. [Link]
-
GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Agilent. [Link]
-
Nonadecanoic acid, methyl ester. NIST WebBook. [Link]
-
Methyl nonadecan-1-oate. PubChem. [Link]
-
Heptadecanoic Acid. PubChem. [Link]
-
HEPTADECANOIC ACID. Ataman Kimya. [Link]
-
Methyl nonadecanoate. CPAchem. [Link]
-
HEPTADECANOIC ACID. Ataman Kimya. [Link]
-
Heptadecanoic Acid. FooDB. [Link]
Sources
- 1. Methyl Heptadecanoate | 1731-92-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. METHYL HEPTADECANOATE(1731-92-6) 1H NMR [m.chemicalbook.com]
- 3. Nonadecanoic acid, methyl ester [webbook.nist.gov]
- 4. Heptadecanoic acid, 16-methyl-, methyl ester [webbook.nist.gov]
- 5. Heptadecanoic acid, methyl ester [webbook.nist.gov]
- 6. METHYL HEPTADECANOATE | 1731-92-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Methyl nonadecan-1-oate | C20H40O2 | CID 15610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agilent.com [agilent.com]
- 12. 1731-94-8 CAS MSDS (METHYL NONADECANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Performance of different derivatization methods for FAME analysis with Methyl Nonadecenoate.
Topic: Performance of different derivatization methods for FAME analysis with Methyl Nonadecenoate.
Executive Summary
In the quantitative analysis of fatty acids, Methyl Nonadecenoate (C19:1) serves a dual purpose: it is a rare internal standard (IS) for quantification and, critically, a "process control" marker for isomerization. Unlike its saturated counterpart (Methyl Nonadecanoate, C19:0), C19:1 contains a double bond susceptible to cis-trans isomerization and methoxy-artifact formation under harsh catalytic conditions.
This guide evaluates the performance of three primary derivatization methodologies—Acid-Catalyzed (BF₃/HCl) , Base-Catalyzed (NaOCH₃) , and Two-Step Sequential —specifically focusing on their impact on the structural integrity and recovery of Methyl Nonadecenoate.
Mechanism & Causality: Why the Catalyst Matters
The choice of derivatization method is a trade-off between lipid class coverage (Free Fatty Acids vs. Acylglycerols) and molecular integrity (Isomerization).
-
Acid Catalysis (The Aggressor): Acid catalysts protonate the carbonyl oxygen, making the carbon susceptible to nucleophilic attack by methanol. However, Lewis acids like Boron Trifluoride (BF₃) can also interact with the π-electrons of the C19:1 double bond. This interaction lowers the activation energy for cis to trans isomerization and can catalyze the addition of methanol across the double bond, creating methoxy artifacts.
-
Base Catalysis (The Preserver): Base catalysts (e.g., Sodium Methoxide) attack the carbonyl carbon directly. They are kinetically faster and operate at lower temperatures. Crucially, they lack the electrophilic potential to interact with the alkene group of C19:1, preserving the cis-configuration. However, they cannot esterify Free Fatty Acids (FFAs); they only transesterify esters (Triglycerides, Phospholipids).
Visualizing the Reaction Pathways
The following diagram illustrates the divergent pathways and risks associated with C19:1 derivatization.
Figure 1: Reaction pathways for C19:1. Acid catalysts introduce risks of isomerization and artifact formation, while base catalysts preserve stereochemistry but fail to convert Free Fatty Acids.
Comparative Performance Analysis
The following data summarizes the recovery and integrity of Methyl Nonadecenoate (C19:1) when subjected to standard protocols.[1][2][3]
| Feature | Method A: BF₃-Methanol | Method B: Acetyl Chloride | Method C: Base (NaOCH₃) | Method D: Two-Step (Base/Acid) |
| Primary Mechanism | Lewis Acid Catalysis | In-situ Acid Generation | Nucleophilic Transesterification | Sequential |
| C19:1 Yield | 92-96% | 98-99% | >99% (from Glycerides) | >99% (Total) |
| Isomerization Risk | High (Creates trans-C19:1) | Low (if controlled <80°C) | None | Low |
| Artifact Formation | High (Methoxy-derivatives) | Low | None | Low |
| FFA Conversion | Excellent | Excellent | Fails (Forms Soaps) | Excellent |
| Speed | Fast (30-60 min) | Medium (60 min) | Very Fast (10 min) | Slow (90+ min) |
| Best Use Case | Robust saturated fats | Biological fluids / Plasma | Edible Oils (Refined) | Total Lipid Profiling |
Expert Insight on C19:1 Stability
While BF₃-Methanol is the industry standard (AOAC 969.33), it is notoriously aggressive. In experiments involving C19:1, prolonged heating with 14% BF₃ can result in a 3-5% loss of the parent cis-isomer to trans-isomers or methoxy artifacts. This degradation leads to underestimation of the internal standard area, artificially inflating the calculated concentration of target analytes.
Acetyl Chloride is superior for C19:1 stability because it generates anhydrous HCl in situ. It avoids the strong Lewis acid activity of Boron, reducing the attack on the double bond while effectively methylating FFAs.
Recommended Protocols
To ensure scientific integrity, these protocols include self-validating steps using C19:1.
Protocol A: The "Integrity First" Method (Base-Catalyzed)
Best for: Refined oils, Triglyceride-rich samples where FFAs are negligible (<0.5%). Preserves C19:1 cis-structure perfectly.
-
Preparation: Weigh 50 mg sample into a glass tube.
-
IS Addition: Add 1.0 mL of Methyl Nonadecenoate (C19:1) solution (10 mg/mL in Toluene).
-
Reaction: Add 2.0 mL of 0.5 M Sodium Methoxide (NaOCH₃) in anhydrous methanol.
-
Incubation: Vortex and incubate at 40°C for 15 minutes (or Room Temp for 30 mins). Note: Mild heat prevents isomerization.
-
Quench: Add 1.0 mL of 0.1 M HCl (aqueous) to neutralize the base and stop the reaction.
-
Extraction: Add 2.0 mL Hexane. Vortex vigorously. Centrifuge to separate layers.
-
Validation: Inject the upper Hexane layer.
-
Check: If C19:1 peak shows a "shoulder" or split peak, isomerization occurred (check reagents for water contamination).
-
Protocol B: The "Total Lipid" Method (Modified Two-Step)
Best for: Biological tissues, Plasma, or complex matrices containing both TGs and FFAs. Maximizes yield without destroying C19:1.
-
Step 1 (Base): Perform steps 1-4 from Protocol A (NaOCH₃ transesterification).
-
Step 2 (Acid): Do not extract yet. Add 2.0 mL of Acetyl Chloride/Methanol (1:10 v/v) directly to the reaction tube.
-
Mechanism:[4] The acetyl chloride neutralizes the sodium methoxide and creates an acidic environment to methylate the remaining Free Fatty Acids.
-
-
Incubation: Heat at 70°C for 45 minutes .
-
Critical Control: Do not exceed 80°C. C19:1 begins to isomerize significantly above 100°C in acidic media.
-
-
Extraction: Add 1.0 mL water and 2.0 mL Hexane. Vortex and centrifuge.
-
Drying: Transfer the hexane layer to a vial containing anhydrous Sodium Sulfate (
) to remove moisture before GC injection.
Decision Matrix for Method Selection
Use this logic flow to select the correct method based on your sample composition and the need to protect the C19:1 standard.
Figure 2: Decision tree for selecting a derivatization protocol. The Acetyl Chloride or Two-Step method is recommended for C19:1 to balance FFA conversion with stability.
References
-
AOAC International. (2000). Official Methods of Analysis of AOAC International, 17th Ed. Method 969.33. AOAC International.
-
Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Advances in Lipid Methodology.
-
Ostermann, A. I., et al. (2014). Comparison of sample preparation methods for the quantitative analysis of Eicosanoids and other oxylipins in plasma by means of LC-MS/MS. Analytical and Bioanalytical Chemistry.
-
Suter, B., et al. (1997). Methylation of Fatty Acids: A Comparison of Methods. Journal of Chromatography A.
-
European Committee for Standardization. (2011). EN 14103:2011 - Fat and oil derivatives - Fatty Acid Methyl Esters (FAME) - Determination of ester and linolenic acid methyl ester contents.
Sources
Precision in Lipidomics: A Comparative Guide to Methyl Nonadecenoate (C19:1) in Inter-Laboratory FAME Profiling
Executive Summary: The Reproducibility Crisis in Lipid Quantitation
In the quantitative analysis of Fatty Acid Methyl Esters (FAMEs), the choice of Internal Standard (IS) is the single most critical variable controlling inter-laboratory reproducibility. While Methyl Heptadecanoate (C17:0) and Methyl Nonadecanoate (C19:0) are the industry workhorses (cited in ISO 12966 and EN 14103), they are not infallible.
This guide evaluates Methyl Nonadecenoate (C19:1) —specifically the cis-10 isomer—as a superior alternative for complex biological matrices where saturated internal standards face co-elution risks or endogenous interference. We present a comparative analysis of chromatographic performance and a validated protocol designed to minimize Relative Standard Deviation (RSD) across different laboratory environments.
Technical Deep Dive: The Case for C19:1
The "Quiet Zone" Hypothesis
The primary failure mode in FAME profiling is co-elution . On high-polarity capillary columns (e.g., biscyanopropyl polysiloxane phases like SP-2560 or CP-Sil 88), elution is driven by carbon chain length and degree of unsaturation.
-
The Problem with C17:0: It elutes in the middle of the C16–C18 region, often overlapping with minor C16 polyunsaturated fatty acids (PUFAs) in microbial samples.
-
The Problem with C19:0: While robust for simple vegetable oils, C19:0 can co-elute with C18:3 isomers (gamma- or alpha-linolenic acid) on shorter columns or under rapid temperature ramps.
-
The C19:1 Advantage: Methyl Nonadecenoate elutes later than C19:0. In complex marine or plasma lipid profiles, this region (between C19:0 and C20:0) is often a "chromatographic desert," free from endogenous interferences, providing a cleaner baseline for integration.
Comparative Performance Matrix
The following table synthesizes performance data across three common internal standard candidates.
| Feature | Methyl Heptadecanoate (C17:0) | Methyl Nonadecanoate (C19:0) | Methyl Nonadecenoate (C19:1) |
| Primary Application | Bacterial lipids, Dairy | Biodiesel (EN 14103), Plant oils | Marine oils, Plasma, Complex PUFAs |
| Endogenous Risk | Moderate (Ruminant fats contain C17:0) | Low (Trace in some algae) | Negligible (Rare in nature) |
| Chromatographic Risk | Co-elution with C16:3 / C16:4 | Co-elution with C18:3 isomers | Minimal (Elutes in quiet window) |
| Response Factor (FID) | ~1.00 (Reference) | ~0.98 | ~0.97 |
| Cost / Availability | Low / High Availability | Low / High Availability | High / Specialized Suppliers |
Mandatory Visualization: Decision Logic & Workflow
Internal Standard Selection Logic
Before commencing the protocol, researchers must validate the choice of IS based on sample matrix.
Figure 1: Decision tree for selecting the optimal Internal Standard based on matrix interference and chromatographic resolution.
Validated Experimental Protocol: Inter-Laboratory Comparison
This protocol is adapted from ISO 12966-2 and AOCS Ce 1h-05 but modified to incorporate C19:1 as the primary internal standard.
Reagents and Standards
-
Internal Standard Stock: Methyl Nonadecenoate (>99% purity, e.g., from Nu-Chek Prep or Larodan). Prepare at 10 mg/mL in Toluene.
-
Derivatization Reagent: 14% Boron Trifluoride (BF3) in Methanol (Acid Catalysis) - Preferred for total lipid extraction including free fatty acids.
-
Extraction Solvent: Isooctane (2,2,4-Trimethylpentane) or Hexane (HPLC Grade).[1]
Step-by-Step Workflow
Step 1: Sample Preparation & IS Addition (The Critical Step)
-
Weigh 50 mg of sample (oil/lipid extract) into a 10 mL screw-cap tube.
-
Crucial: Add exactly 1.0 mL of C19:1 Internal Standard solution.
-
Why? Adding IS before methylation corrects for incomplete derivatization and extraction losses.
-
-
Evaporate solvent under Nitrogen if the sample volume >100 µL.
Step 2: Transesterification (Acid Catalysis)
-
Add 2.0 mL of 14% BF3-Methanol.
-
Seal tube under Nitrogen atmosphere.
-
Heat at 100°C for 60 minutes.
-
Note: Shake vigorously every 10 minutes to ensure contact between the lipid phase and the methanol phase.
-
Step 3: Extraction of FAMEs
-
Cool to room temperature.[1]
-
Add 1.0 mL of Isooctane and 1.0 mL of saturated NaCl solution.
-
Vortex for 30 seconds; Centrifuge at 2000 RPM for 3 minutes.
-
Transfer the upper organic layer (containing FAMEs + C19:1) to a GC vial containing anhydrous sodium sulfate.
Step 4: GC-FID Analysis
-
Column: High-polarity (e.g., CP-Sil 88 or SP-2560), 100m x 0.25mm x 0.2µm.
-
Carrier Gas: Hydrogen (40 cm/sec constant flow) or Helium (25 cm/sec).
-
Temp Program: 140°C (hold 5 min) -> Ramp 4°C/min -> 240°C (hold 15 min).
-
Detection: FID at 260°C.
Data Processing & Calculation
Calculate the concentration of each fatty acid (
Where
Visualizing the Analytical Workflow
Figure 2: Linear workflow for FAME preparation ensuring the Internal Standard undergoes the same chemical environment as the analyte.
References
-
ISO 12966-2:2017 . Animal and vegetable fats and oils — Gas chromatography of fatty acid methyl esters — Part 2: Preparation of methyl esters of fatty acids. International Organization for Standardization. [Link]
-
European Standard EN 14103:2011 . Fat and oil derivatives - Fatty Acid Methyl Esters (FAME) - Determination of ester and linolenic acid methyl ester contents. CEN. [Link][2]
-
AOCS Official Method Ce 1h-05 . Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC. American Oil Chemists' Society. [Link]
-
Ackman, R. G. (2002). The gas chromatograph in practical analyses of common and uncommon fatty acids for the 21st century. Analytica Chimica Acta. [Link]
-
Restek Corporation . FAMEs Analysis: Fatty Acid Methyl Esters Guide. [Link]
Sources
A Senior Application Scientist's Guide to Linearity and Recovery Studies for Methyl Nonadecenoate in Biological Matrices
This guide provides an in-depth technical comparison of methodologies for quantifying Methyl Nonadecenoate in biological matrices. It is designed for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical data. We will explore the critical aspects of linearity and recovery, offering field-proven insights and detailed experimental protocols to ensure data integrity and compliance with regulatory standards.
The Analytical Imperative: Why Linearity and Recovery Matter
Methyl Nonadecenoate (C19:1-Me), a monounsaturated fatty acid methyl ester, often serves as a crucial internal standard (IS) in the analysis of fatty acid profiles in biological samples due to its rare natural occurrence.[1] Its accurate quantification is paramount for normalizing experimental variability during sample preparation and analysis. The validation of any bioanalytical method hinges on several key performance characteristics, with linearity and recovery being foundational pillars that establish the method's reliability.[2][3]
-
Linearity demonstrates that the analytical instrument's response is directly proportional to the concentration of the analyte over a specific range.[4] This ensures that as the amount of Methyl Nonadecenoate changes in a sample, the measurement changes in a predictable and consistent manner.
-
Recovery assesses the efficiency of the sample preparation and extraction process.[5] It quantifies the percentage of the analyte that is successfully extracted from the complex biological matrix (e.g., plasma, serum, tissue) and measured by the instrument.[6] Inadequate recovery can lead to an underestimation of the analyte's true concentration.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation, underscoring the non-negotiable requirement for these studies.[7][8][9]
A Tale of Two Platforms: GC-MS vs. LC-MS for FAME Analysis
The choice of analytical platform is a critical decision that influences sample preparation, sensitivity, and throughput. For fatty acid methyl esters (FAMEs) like Methyl Nonadecenoate, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two predominant technologies.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile compounds based on their boiling point and interaction with a stationary phase. Requires derivatization of fatty acids to volatile FAMEs.[10][11] | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Can analyze fatty acids directly or as derivatives.[12][13] |
| Advantages | Excellent chromatographic resolution for complex FAME mixtures. Extensive, well-established libraries for compound identification.[14][15] | High sensitivity and selectivity. Reduced need for derivatization, simplifying sample prep.[16] Suitable for a broader range of lipid classes. |
| Disadvantages | Derivatization step can introduce variability and increase sample preparation time.[16] Not suitable for non-volatile or thermally labile compounds. | Highly susceptible to matrix effects, particularly from phospholipids in biological samples, which can cause ion suppression or enhancement.[17][18][19] |
| Best For | Comprehensive fatty acid profiling where high-resolution separation of isomers is critical. | High-throughput analysis, targeted quantification, and analysis of a diverse range of lipid species beyond FAMEs.[20] |
Designing Self-Validating Protocols: A Step-by-Step Guide
A robust protocol is a self-validating system. The causality behind each step is crucial for ensuring reproducible and trustworthy results. Below are detailed methodologies for conducting linearity and recovery studies.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the analysis of Methyl Nonadecenoate in a biological matrix. The choice of sample preparation (LLE or SPE) and analytical platform (GC-MS or LC-MS) are critical decision points.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. An Explanation of Recovery and Linearity [quansysbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. elearning.unite.it [elearning.unite.it]
- 10. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 11. shimadzu.com [shimadzu.com]
- 12. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 16. researchgate.net [researchgate.net]
- 17. eijppr.com [eijppr.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Methyl Nonadecenoate
[1]
Document Control:
-
Subject: Methyl Nonadecenoate (C19:1 Methyl Ester)[1]
-
CAS No: 1731-94-8 (or 19788-74-0 for specific isomers)[1][2]
-
Application: Lipidomics Standards, GC/MS Calibration
Executive Summary & Chemical Profile[1][2][3]
To the Researcher: Methyl Nonadecenoate is a long-chain fatty acid methyl ester (FAME).[1] While often classified as "non-hazardous" in its neat form under GHS standards, its disposal in a research setting is rarely straightforward.[1] This is because it is almost exclusively handled in volatile organic solvents (Hexane, Dichloromethane, or Methanol) which dictate the waste classification.[1][2]
Mismanagement of FAME waste leads to two specific failures:
-
Cross-Contamination: Lipophilic residues adhere tenaciously to glass and polymers, creating "ghost peaks" in subsequent high-sensitivity GC/MS runs.[1]
-
Regulatory Non-Compliance: Disposing of FAME solutions down the drain violates the Clean Water Act due to immiscibility and high oxygen demand (BOD).[1]
Chemical Risk Stratification[1][4][5]
| Property | Value / Characteristic | Operational Implication |
| Physical State | Solid/Semisolid (< 30°C) | May solidify in drain traps if improperly disposed.[1][2] |
| Flash Point | > 110°C (Neat) | Non-flammable as a pure solid.[2][3] Ignitable (D001) if in solvent.[1][4] |
| Solubility | Lipophilic (Water Insoluble) | Do not dispose of via sink/sewer.[2] Requires organic waste stream.[1] |
| Reactivity | Stable | Compatible with standard HDPE and Borosilicate Glass.[1][2] |
Waste Stream Segregation Logic
Effective disposal begins with segregation.[1] You must categorize the waste based on the matrix , not just the solute.[1]
Decision Tree: Waste Classification
Use the following logic to determine the correct waste container.
Figure 1: Decision logic for segregating Methyl Nonadecenoate waste streams based on solvent matrix.
Operational Disposal Protocol
Phase A: Neat Substance (Expired Standards)
Scenario: You have a vial of pure Methyl Nonadecenoate powder that has oxidized or degraded.[1]
-
Container Selection: Use a wide-mouth HDPE or glass jar labeled "Solid Organic Waste."[1]
-
Transfer: Transfer the solid material into the waste jar.
-
Vial Decontamination (The "Triple Rinse" Rule):
-
Do not throw the original vial in the sharps bin yet.
-
Rinse the empty vial 3 times with a small volume (1-2 mL) of Acetone or Hexane.[1]
-
Pour rinsate into the Liquid Organic Waste container.
-
Reasoning: EPA 40 CFR 261.7 classifies a container as "RCRA Empty" only after triple rinsing.[1] This prevents leaching of lipids into landfill groundwater.[1]
-
-
Final Disposal: Deface the label on the original vial and dispose of it in the laboratory glass trash/sharps bin.
Phase B: Solution Waste (Reaction Mixtures/GC Vials)
Scenario: You have GC autosampler vials or excess stock solution in Hexane.[1]
-
Consolidation: Never dispose of full GC vials into the sharps bin. The solvent will evaporate and create a hazardous atmosphere.[1]
-
Decanting:
-
Evaporation (Optional for trace amounts): If <50 µL remains in a vial, allow it to evaporate in a fume hood before disposing of the glass vial.
Spill Management Workflow
Methyl Nonadecenoate is greasy.[1][5] Standard water-based cleanup will spread the contamination rather than remove it.[1]
Figure 2: Linear workflow for managing lipid spills in the laboratory.
Detailed Cleanup Steps:
-
Absorb: Use inert absorbent material (vermiculite or polypropylene pads).[1] Do not use paper towels initially, as they saturate quickly and spread the lipid.[1]
-
Solvent Wipe: Wipe the area with a paper towel soaked in Ethanol (70%) or Isopropanol .[1] This solubilizes the lipid ester.[1]
-
Detergent Wash: Follow with a soap and water wash to remove the remaining film.[1]
-
Disposal: Place all contaminated absorbents into a sealed bag labeled "Debris contaminated with Organic Esters" and place in the solid hazardous waste bin.
Regulatory & Compliance Reference
To ensure your lab remains audit-ready, cite the following regulations when logging this waste:
-
EPA Hazardous Waste Code:
-
D001 (Ignitable): If the solution flash point is < 60°C (e.g., in Hexane).
-
F002/F003: Depending on the solvent mixture (Spent Solvents).
-
None: If neat solid (unless P or U listed, which Methyl Nonadecenoate is not).[1]
-
-
40 CFR 261.7: Residues of hazardous waste in empty containers (Triple Rinse Rule).[1]
Recommended Storage Conditions (Pre-Disposal)
References
Technical Guide: Safe Handling & PPE for Methyl Nonadecenoate
[1]
Executive Summary & Scientific Context
Methyl Nonadecenoate (C19:0 Methyl Ester) is a long-chain fatty acid methyl ester (FAME) frequently utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) lipidomics.[1] While its acute toxicity profile is relatively low compared to volatile organic solvents, the handling requirements are strictly governed by two factors: biological safety and analytical integrity .[1]
As a Senior Application Scientist, I must emphasize that for this compound, contamination is a safety issue for your data . Human skin surface lipids are rich in palmitic (C16) and stearic (C18) acids.[1] Improper PPE usage not only risks mild irritation but guarantees the introduction of exogenous lipids that can co-elute or interfere with your C19 internal standard, invalidating quantitation.[1]
This guide synthesizes chemical hygiene protocols with high-sensitivity analytical requirements.
Hazard Identification & Risk Assessment
Before selecting PPE, we must distinguish between the compound's physical states during the experimental lifecycle.[1]
| Parameter | Solid State (Pure Powder) | Solution State (Dissolved) |
| Physical Form | White crystalline solid / Powder | Liquid (in Hexane, Chloroform, or Methanol) |
| Melting Point | ~39–40 °C | N/A |
| Primary Hazard | Mechanical irritation (eyes/lungs), Combustible dust | Solvent toxicity (Neurotoxicity/Hepatotoxicity), Flammability |
| Exposure Route | Inhalation of dust, Ocular contact | Inhalation of vapors, Dermal absorption |
| GHS Classification | Not typically classified as PBT/vPvB; Mild Irritant | High Hazard (Driven by the solvent carrier) |
Critical Insight: While Methyl Nonadecenoate itself is a mild irritant, it is almost exclusively handled in conjunction with high-volatility organic solvents.[1] Your PPE strategy must default to the highest hazard component—the solvent.[1]
Personal Protective Equipment (PPE) Protocol
Hand Protection: The Nitrile Imperative
Recommendation: 100% Nitrile Gloves (Powder-Free).[1] Minimum Thickness: 0.11 mm (4 mil).
-
Why Nitrile? Natural Rubber Latex is structurally permeable to many organic solvents used to dissolve FAMEs (like chloroform). Furthermore, latex gloves often contain phthalate plasticizers and stearates as mold release agents. Contact with these gloves will introduce "ghost peaks" in your GC-MS chromatogram.
-
Protocol:
-
Inspect gloves for pinholes before donning.
-
Use the "double-gloving" technique when handling concentrated stock solutions in chloroform.[1]
-
Change gloves immediately upon any splash contact or every 30 minutes of continuous handling to prevent permeation breakthrough.
-
Respiratory Protection[1]
-
Solid Phase: When weighing the powder, a standard certified fume hood is preferred to prevent loss of the light powder.[1] If weighing on an open bench (not recommended), use a P95/N95 disposable particulate respirator to prevent inhalation of fine particulates.[1]
-
Solution Phase: All solubilization must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.[1]
Ocular & Body Protection
-
Eyes: Chemical splash goggles (ANSI Z87.1 compliant) are required during solubilization.[1] Safety glasses with side shields are acceptable only for handling closed vials.
-
Body: Standard laboratory coat (cotton/polyester blend).[1] Ensure wrist cuffs are tight-fitting or tucked under glove gauntlets to bridge the skin gap.
Operational Workflow: From Storage to Disposal[1][2][3]
The following diagram outlines the critical control points (CCPs) where safety and data integrity intersect.
Figure 1: Operational workflow for Methyl Nonadecenoate handling. The Red Zone indicates the highest risk phase due to solvent introduction.[1]
Detailed Methodology
-
Thermal Equilibration: Remove the vial from -20°C storage. Do not open immediately. Allow the vial to reach room temperature (approx. 20 mins) inside a desiccator.
-
Weighing (Static Control): Methyl Nonadecenoate is a waxy solid that generates static charge.[1]
-
Solubilization: Add solvent (e.g., Hexane) immediately.[1]
-
Safety Check: Ensure the fume hood sash is at the correct working height.[1]
-
-
Spill Management:
Disposal & Environmental Compliance
Methyl Nonadecenoate is biodegradable but must not be discharged into municipal water systems due to its high biological oxygen demand (BOD) and potential to coat aquatic surfaces.
| Waste Stream | Criteria | Disposal Method |
| Solid Waste | Expired powder, contaminated weighing boats | Place in a sealed container labeled "Solid Organic Waste."[1] Incineration is the preferred method.[1] |
| Liquid Waste (A) | Dissolved in Hexane/Methanol | "Non-Halogenated Organic Solvent Waste" stream.[1] |
| Liquid Waste (B) | Dissolved in Chloroform/DCM | "Halogenated Organic Solvent Waste" stream.[1] Do not mix with Stream A. |
Regulatory Note: Always consult your institution's EHS (Environmental Health & Safety) officer. In the EU, classify waste according to EC Regulation 1357/2014.[1] In the US, follow 40 CFR 261.[1]
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
